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  • Product: Ethyl propylcarbamate
  • CAS: 623-85-8

Core Science & Biosynthesis

Foundational

Ethyl Propylcarbamate: Structural Mechanics, Synthesis, and Properties

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary As a Senior Application Scientist, I frequently encounter the need for robust, proteolytically stable linkages in drug design. T...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for robust, proteolytically stable linkages in drug design. The carbamate functional group serves as an elite bioisostere for amide bonds, offering enhanced metabolic stability while maintaining the necessary hydrogen-bonding pharmacophores[1]. This whitepaper provides an in-depth technical examination of Ethyl propylcarbamate (also known as N-propylurethane), detailing its structural mechanics, quantitative properties, and a self-validating synthetic protocol designed for high-yield isolation in medicinal chemistry workflows.

Chemical Identity & Structural Mechanics

Ethyl propylcarbamate is an aliphatic carbamate ester characterized by a central carbamate linkage connecting an ethyl ester group to an N-propyl chain[2]. The chemical stability of this molecule is driven by the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl pi-system, which significantly reduces the electrophilicity of the carbonyl carbon compared to standard esters.

To facilitate rapid reference and comparison during assay development, the fundamental quantitative properties of Ethyl propylcarbamate are summarized below:

PropertyValueAnalytical Significance / Source
CAS Registry Number 623-85-8Unique identifier for chemical sourcing[3]
Molecular Formula C6H13NO2Elemental composition[2]
Molecular Weight 131.17 g/mol Critical for stoichiometric calculations[2]
Exact Mass 131.0946 DaTarget parameter for High-Resolution Mass Spec[2]
Boiling Point 92 °C @ 22 TorrIndicates suitability for vacuum distillation[3]
Melting Point 60.5 °CDictates handling as a low-melting solid/oil[3]
XLogP3 (Lipophilicity) 1.2Predicts moderate membrane permeability[2]

Pharmacological & Industrial Relevance

In modern drug development, simple aliphatic carbamates are rarely the final Active Pharmaceutical Ingredient (API); rather, they act as critical structural motifs or synthetic intermediates. Ethyl propylcarbamate and its substituted derivatives have been heavily utilized in cardiovascular disease research. Specifically, these carbamate derivatives are synthesized as intermediates to discover compounds that up-regulate the expression of apolipoprotein A-I (ApoA-I) [4].

Because ApoA-I is the primary protein component of High-Density Lipoprotein (HDL) cholesterol, its up-regulation enhances reverse cholesterol transport and attenuates oxidative stress, making it a premier target for treating atherosclerosis[4]. The carbamate moiety ensures that the resulting drug candidates resist rapid enzymatic degradation in plasma.

Experimental Workflow & Synthesis Protocol

The following step-by-step methodology represents a self-validating system for the synthesis of ethyl propylcarbamate via the nucleophilic acyl substitution of ethyl chloroformate by propylamine. This protocol is adapted from standard, field-proven chloroformate-amine coupling methodologies[1][5].

Mechanistic Causality & Reaction Design
  • Aprotic Solvent Selection (DCM): Dichloromethane (DCM) is utilized because protic solvents (like water or ethanol) would act as competing nucleophiles, prematurely hydrolyzing the highly reactive ethyl chloroformate[5].

  • Exothermic Control (0°C): The nucleophilic attack on the chloroformate is violently exothermic. Maintaining the reaction at 0°C prevents the thermal degradation of the electrophile and suppresses the formation of symmetrical 1,3-dipropylurea side products[5].

  • Acid Scavenging (Triethylamine): The reaction generates stoichiometric amounts of hydrochloric acid (HCl)[1]. If left unneutralized, HCl will protonate the unreacted propylamine, converting it into an unreactive ammonium salt and stalling the reaction. Triethylamine ( Et3​N ) is added as a non-nucleophilic base to scavenge the acid, precipitating out as Et3​N⋅HCl .

Step-by-Step Methodology
  • Preparation: In an oven-dried, round-bottom flask purged with inert gas ( N2​ or Argon), dissolve 1.0 equivalent of propylamine and 1.2 equivalents of triethylamine in anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0°C.

  • Electrophile Addition: Dissolve 1.1 equivalents of ethyl chloroformate in a minimal volume of DCM. Add this solution dropwise to the stirring amine mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 2 to 3 hours.

  • Quenching: Add cold deionized water to the flask. This quenches any unreacted chloroformate and dissolves the precipitated Et3​N⋅HCl salts into the aqueous phase.

  • Phase Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the organic (DCM) layer. Wash the organic layer once with 1M HCl (to remove trace amines), once with saturated NaHCO3​ , and finally with brine (to break emulsions and pre-dry the organic layer).

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via vacuum distillation (target fraction: ~92 °C at 22 Torr) to yield pure ethyl propylcarbamate[3].

Caption: Experimental workflow for the synthesis and isolation of ethyl propylcarbamate.

Analytical Validation System

To ensure scientific integrity, the synthesized compound must be verified through orthogonal analytical techniques:

  • Thin-Layer Chromatography (TLC): Use a Ninhydrin stain to monitor the reaction. Propylamine (a primary amine) will stain a deep purple/pink. The complete disappearance of this spot indicates full conversion, as the resulting carbamate nitrogen is too sterically hindered and electronically deactivated to react with Ninhydrin.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The molecular ion peak [M]+ must be observed at an m/z of 131.1, with a characteristic fragmentation pattern corresponding to the loss of the ethoxy group[2].

  • Proton NMR ( 1H NMR, CDCl3​ ): Validation requires observing the highly shielded, broad singlet of the carbamate N-H proton (~4.5 ppm), alongside the distinct quartet of the ethyl ester CH2​ (~4.1 ppm) and the triplet of the propyl terminal CH3​ (~0.9 ppm).

Sources

Exploratory

Ethyl Propylcarbamate in Research: From Epigenetic Modulation to Macromolecular Engineering

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Content Type: Technical Whitepaper Executive Summary Ethyl propylcarbamate (EPC), chemically designated as ethyl N-propylcarbamate ( C6​H13​NO2​...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Content Type: Technical Whitepaper

Executive Summary

Ethyl propylcarbamate (EPC), chemically designated as ethyl N-propylcarbamate ( C6​H13​NO2​ ), is a versatile aliphatic carbamate. While structurally unassuming, its precise physicochemical balance—combining lipophilic alkyl chains with a hydrogen-bond-capable carbamate core—renders it a highly valuable molecular tool. As a Senior Application Scientist, I have structured this guide to explore the dual utility of EPC: first, as a critical pharmacophore moiety in the design of epigenetic modulators (BET inhibitors) for cardiovascular and inflammatory diseases; and second, as a low-molecular-weight model compound for elucidating complex transesterification kinetics in polymer chemistry.

Part 1: Pharmaceutical Applications — Epigenetic Modulation & ApoA-I Upregulation

In contemporary drug discovery, the ethyl propylcarbamate moiety is frequently grafted onto aromatic scaffolds to fine-tune target affinity and pharmacokinetic profiles. A prominent example is its integration into quinazolinone derivatives, such as 2-(4-(5,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)-2,6-dimethyl-phenoxy)ethyl propylcarbamate .

Mechanistic Grounding

These EPC-derivatized compounds function as potent inhibitors of the Bromodomain and Extra-Terminal (BET) protein family, specifically BRD4 . The carbamate tail enhances the molecule's ability to competitively bind the acetyl-lysine recognition pocket of BRD4. By displacing BRD4 from chromatin, the compound alters the epigenetic state, leading to the robust upregulation of Apolipoprotein A-I (ApoA-I) transcription. Elevated ApoA-I is the primary driver of High-Density Lipoprotein (HDL) formation, facilitating reverse cholesterol transport and offering profound atheroprotective effects in cardiovascular disease models .

Pathway EPC EPC-Quinazolinone Derivative BET BET Bromodomain (BRD4) Inhibition EPC->BET Binds Acetyl-Lysine Pocket Chromatin Displacement from Chromatin BET->Chromatin Prevents Binding Transcription Modulation of Gene Transcription Chromatin->Transcription Alters Epigenetic State ApoA1 ApoA-I Upregulation Transcription->ApoA1 Enhances Promoter Activity HDL Increased HDL-C Efflux ApoA1->HDL Reverse Cholesterol Transport

Figure 1: Mechanistic pathway of EPC derivatives in BET inhibition and ApoA-I upregulation.

Protocol 1: In Vitro Evaluation of ApoA-I Upregulation

To validate the efficacy of EPC-based BET inhibitors, a self-validating in vitro assay using human hepatoma cells is required.

Step-by-Step Methodology:

  • Cell Culture & Synchronization: Seed HepG2 cells (human liver carcinoma) in 96-well plates at 5×104 cells/well. Causality: HepG2 cells are utilized because the liver is the primary endogenous site of ApoA-I synthesis. Cells must be serum-starved for 24 hours prior to treatment to synchronize the cell cycle and eliminate background noise from exogenous serum-derived lipoproteins.

  • Compound Treatment: Treat cells with the EPC-derivative (0.1 µM to 10 µM) dissolved in DMSO. Include a JQ1 (known BET inhibitor) positive control and a 0.1% DMSO vehicle negative control. Causality: Maintaining final DMSO concentrations below 0.1% is critical to prevent solvent-induced cytotoxicity and non-specific membrane permeabilization.

  • mRNA Extraction & RT-qPCR: After 48 hours, lyse cells and extract total RNA. Perform RT-qPCR targeting the APOA1 gene. Causality: Normalizing APOA1 expression against a housekeeping gene (e.g., GAPDH) ensures that the observed upregulation is a specific epigenetic effect rather than a general artifact of increased cellular metabolism.

  • Secreted Protein Analysis (ELISA): Collect the culture supernatant and quantify ApoA-I protein levels using a sandwich ELISA. Causality: Measuring the supernatant confirms that the transcribed mRNA is successfully translated and secreted as functional ApoA-I, validating the compound's physiological relevance.

Part 2: Polymer Chemistry — Ester-Urethane Interchange Reactions

Beyond drug discovery, standalone ethyl propylcarbamate is utilized in macromolecular engineering. It serves as a highly stable, low-molecular-weight model compound to study transesterification (interchange) reactions in alternating copolyester-urethanes .

Mechanistic Grounding

When recycling or processing polyurethane-polyester blends, thermal stress induces segment randomization. Understanding this interchange is critical for predicting material degradation. Because analyzing high-molecular-weight polymers directly is sterically and analytically complex, researchers use EPC mixed with simple esters (e.g., ethyl benzoate). The carbamate linkage in EPC mimics the urethane backbone, allowing researchers to precisely calculate activation energies and interchange kinetics via chromatography and spectroscopy.

Figure 2: Experimental workflow for analyzing ester-urethane interchange reactions using EPC.

Protocol 2: Kinetic Analysis of Ester-Urethane Interchange

Step-by-Step Methodology:

  • Preparation of Model Mixtures: Combine equimolar amounts of ethyl propylcarbamate and ethyl benzoate in a sealed ampoule. Causality: Using equimolar ratios ensures pseudo-first-order kinetics can be accurately modeled if one component is later used in excess, simplifying the mathematical derivation of the rate constant.

  • Catalytic Heating: Introduce a micro-aliquot of sulfuric acid ( H2​SO4​ ) as a catalyst and heat the mixture to 190°C. Causality: The urethane linkage is highly stable; thermal energy combined with acid catalysis is required to protonate the carbonyl oxygen, lowering the activation energy for nucleophilic attack by the ester's alkoxy group.

  • Chromatographic Profiling: Extract aliquots at 30-minute intervals, quench rapidly in an ice bath, and analyze via Gas Chromatography (GC). Causality: Rapid quenching halts the transesterification immediately, preserving the exact ratio of reactants to products at that specific time point for accurate kinetic plotting.

  • NMR Verification: Analyze the final mixture using 1H -NMR. Causality: NMR allows for the direct observation of chemical shifts in the ethylene glycol residues (e.g., shifting from a Terephthalate-Glycol-Isocyanate environment to an Isocyanate-Glycol-Isocyanate environment), confirming the structural rearrangement at the atomic level.

Part 3: Quantitative Data & Physicochemical Profiling

The utility of EPC across these disparate fields is rooted in its fundamental chemical properties. The table below summarizes the quantitative data bridging its structural metrics with its pharmacological applications .

ParameterValue / DescriptionScientific Context
Molecular Formula C6​H13​NO2​ Aliphatic carbamate providing a balance of flexibility and stability.
Molecular Weight 131.17 g/mol Low molecular weight allows it to act as an ideal non-sterically hindered model in polymer studies.
XLogP3 (Lipophilicity) 1.2Optimal lipophilicity for cell membrane permeability when used as a side-chain in drug design.
Topological Polar Surface Area 38.3 ŲFacilitates strong hydrogen bonding within the BRD4 acetyl-lysine pocket without violating Lipinski’s rules.
ApoA-I Upregulation (In Vitro) Up to 150% increase over baselineEfficacy metric for EPC-quinazolinone derivatives in HepG2 cellular assays.
Thermal Stability Stable up to ~170°C (uncatalyzed)Requires temperatures >180°C and catalysis for urethane-ester interchange, ensuring stability during standard processing.

References

  • Title: Carbamic acid, N-propyl-, ethyl ester | CID 12199 (Computed Properties & Identifiers) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Source: Google Patents / Resverlogix Corp.
  • Title: US10532054B2 - Compositions and therapeutic methods for the treatment of complement-associated diseases (BET Inhibition Pathways)
  • Title: Ester-Urethane Interchange Reaction Source: Polymer Journal, Oxford Academic URL: [Link]

Foundational

Ethyl Propylcarbamate (CAS 623-85-8): Comprehensive Safety Data, Handling Protocols, and Toxicological Mechanisms

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced SDS Guide Executive Summary & Chemical Identity Ethyl propylcarbamate (EPC), also known...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced SDS Guide

Executive Summary & Chemical Identity

Ethyl propylcarbamate (EPC), also known as N-propylurethane or carbamic acid N-propyl- ethyl ester, is a low-molecular-weight alkyl carbamate[1]. In modern drug development, carbamate derivatives are frequently utilized as structural motifs to enhance hydrolytic stability, improve membrane permeability, and serve as critical intermediates in the synthesis of complex therapeutics, including BET bromodomain inhibitors[2] and apolipoprotein A-I (ApoA-I) upregulators[3].

However, handling alkyl carbamates requires a nuanced understanding of their physicochemical vulnerabilities. As an application scientist overseeing drug metabolism and pharmacokinetic (DMPK) workflows, I emphasize that the primary failure point in carbamate handling is not acute exposure, but rather insidious hydrolytic degradation that compromises both laboratory safety and analytical integrity.

Table 1: Physicochemical Properties of Ethyl Propylcarbamate
PropertyValueSource
IUPAC Name Ethyl N-propylcarbamate[1]
CAS Number 623-85-8[1]
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
XLogP3 (Lipophilicity) 1.2[1]
Topological Polar Surface Area 38.3 Ų[1]
SMILES String CCCNC(=O)OCC[1]

Mechanistic Toxicology & Biological Stability

Toxicological Liabilities of Alkyl Carbamates

While EPC is less extensively profiled than its highly toxic analog ethyl carbamate (urethane), the shared alkyl carbamate structural motif carries inherent risks. Alkyl carbamates have been implicated in immunotoxicity by inducing apoptosis in T-lymphocytes and disrupting endocrine functions[4]. Furthermore, low-molecular-weight carbamates have historical associations with genetic toxicity, primarily through the formation of exocyclic etheno-adducts with DNA and RNA[5].

The Causality of Degradation

The stability of the carbamate ester linkage is highly pH-dependent. Under alkaline conditions (pH > 7.5) or in the presence of biological esterases, EPC undergoes rapid hydrolysis[6]. The mechanism of base hydrolysis for monosubstituted carbamates involves the formation of an intermediate carbamic acid and the release of the parent alcohol (ethanol). The carbamic acid is highly unstable and spontaneously decarboxylates to yield a primary amine (propylamine) and carbon dioxide[7].

This degradation pathway is critical for two reasons:

  • Safety: The generation of CO₂ in sealed storage containers can lead to dangerous pressurization.

  • Data Integrity: Unrecognized hydrolysis during sample extraction leads to the underestimation of pharmacokinetic concentrations.

HydrolysisPathway EPC Ethyl Propylcarbamate (Stable at pH 4-6) Alkaline Alkaline/Enzymatic Cleavage (pH > 7.5 or Esterases) EPC->Alkaline H2O / OH- Intermediate Carbamic Acid + Ethanol Alkaline->Intermediate Decomp Spontaneous Decarboxylation (Rapid) Intermediate->Decomp Products Propylamine + CO2 Decomp->Products

Figure 1: Hydrolytic degradation pathway of ethyl propylcarbamate.

Advanced Handling Precautions & SDS Directives

Standard Safety Data Sheets (SDS) often provide generic advice. To ensure absolute compliance and safety, researchers must align their handling practices with the specific chemical reactivity of carbamate esters.

Table 2: Hazard Classification & Evidence-Based Handling Guidelines
Hazard CategoryRisk DescriptionPreventive Measure & Causality
Health Hazard Potential immunotoxicity and mild genotoxicity[4][5].Handle exclusively in a Class II Biological Safety Cabinet (BSC). Wear double nitrile gloves to prevent dermal absorption of lipophilic molecules.
Chemical Stability Hydrolyzes rapidly in alkaline conditions or via esterases[6].Store neat compound at 2–8°C. Maintain aqueous solutions at a buffered pH of 4.0–6.0 to prevent base-catalyzed cleavage.
Reactivity Incompatible with strong oxidizers and strong bases.Segregate storage. Never reconstitute in basic buffers (e.g., Tris pH 8.0).
Degradation Products Yields propylamine, ethanol, and CO₂ gas upon breakdown[7].Monitor pressure in sealed vials. Vent cautiously if stored in aqueous solution for prolonged periods.

Experimental Workflow: Stabilizing Carbamates for LC-MS/MS

When quantifying EPC in biological matrices (e.g., plasma, tissue homogenates), endogenous esterases and physiological pH (~7.4) will rapidly degrade the analyte[6]. The following step-by-step methodology is designed as a self-validating system to arrest degradation and ensure quantitative accuracy.

Protocol: Low-Temperature, pH-Controlled Extraction
  • Pre-analytical Preparation: Pre-chill all collection tubes, centrifuge rotors, and extraction solvents (e.g., LC-MS grade acetonitrile) to 4°C. Causality: Lowering the temperature exponentially decreases the kinetic rate of enzymatic and chemical hydrolysis[6].

  • Sample Acidification: Immediately upon the collection of the biological sample, add 0.1 M citrate buffer to adjust the matrix to pH 4.0–5.0. Causality: Acidification protonates the active sites of endogenous esterases, rendering them inactive, and prevents alkaline hydrolysis of the carbamate bond.

  • Internal Standard (IS) Spiking (Self-Validation Step): Spike the sample with a stable isotope-labeled internal standard (e.g., EPC-d5). Validation Logic: By tracking the absolute recovery of the SIL-IS, any extraction variance >15% immediately alerts the analyst to uncontrolled hydrolytic cleavage, prompting a review of the buffer pH.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of the acidified sample. Vortex vigorously for 2 minutes to denature remaining proteins.

  • Centrifugation & Isolation: Centrifuge at 3000 rcf for 10 minutes at 4°C. Transfer the supernatant to a pre-chilled autosampler vial for LC-MS/MS analysis.

SamplePrep Step1 1. Sample Collection (Pre-chilled tubes) Step2 2. Acidification (Buffer to pH 4.0) Step1->Step2 Step3 3. Centrifugation (4°C, 3000 rcf) Step2->Step3 Step4 4. Extraction (Cold Acetonitrile) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Figure 2: Optimized low-temperature, pH-controlled sample preparation workflow.

References

  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Title: (PDF)
  • Source: oup.
  • Title: (10)
  • Title: (12) Patent Application Publication (10) Pub. No.

Sources

Exploratory

Toxicological profile of ethyl propylcarbamate

Toxicological Profile and Metabolic Fate of Ethyl Propylcarbamate: A Comprehensive Guide for Preclinical Development Executive Summary Ethyl propylcarbamate (EPC), systematically known as ethyl N-propylcarbamate or N-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Profile and Metabolic Fate of Ethyl Propylcarbamate: A Comprehensive Guide for Preclinical Development

Executive Summary

Ethyl propylcarbamate (EPC), systematically known as ethyl N-propylcarbamate or N-propylurethane, is a low-molecular-weight aliphatic carbamate ester[1]. While historically overshadowed by its highly toxic parent compound, ethyl carbamate (urethane), N-alkylated urethanes like EPC have seen a resurgence in modern drug development. They are increasingly utilized as stable bioorthogonal decaging linkers in antibody-drug conjugates[2], structural scaffolds for CNS-active agents[3], and key moieties in cardiovascular therapeutics targeting apolipoprotein A-I (ApoA-I) upregulation[4].

As a Senior Application Scientist, I approach the toxicological profiling of EPC not merely as a checklist of hazards, but as a dynamic system of chemical biology. Understanding the delicate balance between its steric hindrance, lipophilicity, and metabolic susceptibility is critical for researchers designing prodrugs or assessing occupational exposure.

Toxicokinetics and Metabolic Biotransformation

The fundamental rule of aliphatic carbamate toxicity is that the parent compound is rarely the ultimate toxicant; toxicity is dictated by its metabolic fate[5]. The addition of the N-propyl moiety to the urethane core significantly alters its partition coefficient (predicted XLogP3 of 1.2)[1], enhancing membrane permeability and facilitating rapid blood-brain barrier (BBB) transit.

Once absorbed, EPC is subject to two competing biotransformation pathways:

  • Pathway A: Carboxylesterase Hydrolysis (Detoxification). The ester bond is cleaved by ubiquitous tissue carboxylesterases. This yields propan-1-amine, ethanol, and carbon dioxide. Because the leaving groups are readily cleared endogenous or low-toxicity metabolites, this is the preferred, safe clearance pathway.

  • Pathway B: CYP450-Mediated N-Dealkylation (Toxification). Hepatic cytochrome P450 enzymes can oxidize the N-propyl chain, leading to dealkylation. This releases ethyl carbamate, which is subsequently oxidized by CYP2E1 to vinyl carbamate, and finally to vinyl carbamate epoxide—a highly reactive electrophile capable of forming covalent DNA adducts[5].

G EPC Ethyl Propylcarbamate (Parent) CYP CYP450 Oxidation (Hepatic) EPC->CYP Phase I CES Carboxylesterase Hydrolysis EPC->CES Phase I Metab1 N-Dealkylation (Ethyl Carbamate) CYP->Metab1 Metab2 Ester Cleavage (Propylamine + EtOH) CES->Metab2 Tox1 Genotoxic Epoxide (DNA Adducts) Metab1->Tox1 CYP2E1 Activation Tox2 Excretion / Clearance Metab2->Tox2 Safe Detoxification

Metabolic pathways of ethyl propylcarbamate detailing toxification and detoxification.

Toxicodynamics and Target Organ Toxicity

To accurately predict EPC's safety margins, we must deconstruct its interactions at the receptor and enzymatic levels.

  • CNS Depression (GABAergic Modulation): Like many low-molecular-weight urethanes, EPC exhibits central nervous system depressant properties[3]. The causality here lies in the lipophilic N-propyl chain, which acts as a hydrophobic anchor, allowing the molecule to partition into the lipid microenvironment of the GABA_A receptor's transmembrane domain, potentiating inhibitory chloride currents.

  • Cholinesterase Interaction: A common misconception is that all carbamates are dangerous acetylcholinesterase (AChE) inhibitors. Unlike complex N-methyl aryl carbamates (e.g., aldicarb) which are potent neurotoxins[6], simple aliphatic N-alkyl carbamates like EPC possess negligible AChE inhibitory activity. They lack the bulky aryl leaving group required to effectively carbamylate the serine residue in the AChE active site.

  • Genotoxicity: The risk of genotoxicity is directly proportional to the rate of N-dealkylation. Fortunately, the N-propyl group provides significant steric hindrance compared to N-methyl derivatives, reducing the affinity of CYP450 enzymes for the alkyl chain and shifting the metabolic flux toward safe ester hydrolysis.

Quantitative Toxicological Data

Because specific in vivo toxicological endpoints for EPC are often proprietary or grouped within broader chemical classes, the following table synthesizes representative benchmark data derived from validated Quantitative Structure-Activity Relationship (QSAR) models[7] and surrogate aliphatic carbamate profiling.

Toxicological EndpointEstimated / Surrogate ValueTest System / ModelMechanistic Causality
Acute Oral LD50 ~1,200 - 1,500 mg/kgRodent (Rat)Primary mortality driven by profound CNS/respiratory depression rather than acute organ failure.
AChE IC50 > 100 μMIn vitro (Human AChE)Negligible inhibition; lacks the necessary structural geometry for active site carbamylation.
Mutagenicity (Ames) Weakly Positive (+S9)Salmonella typhimuriumRequires hepatic metabolic activation (CYP450) to generate the reactive epoxide intermediate.
Lipophilicity (LogP) 1.2QSAR / ExperimentalOptimal range for rapid passive diffusion across the blood-brain barrier[1].

Experimental Methodologies: Self-Validating Protocols

In preclinical toxicology, a protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to assess the safety of EPC-containing compounds.

Protocol 1: In Vitro Hepatotoxicity & Metabolite Profiling via LC-MS/MS

Objective: Quantify the rate of N-dealkylation to the toxic ethyl carbamate intermediate in human liver microsomes (HLMs). Causality: HLMs contain the full complement of CYP450 enzymes required to assess the toxification pathway. Acetonitrile is used as a quenching agent because it instantly denatures proteins, halting enzymatic activity at precise kinetic timepoints.

  • Preparation: Thaw pooled HLMs on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Substrate Addition: Spike EPC to a final concentration of 10 μM.

    • Self-Validation Step: In a parallel control well, spike a known CYP2E1 substrate (e.g., chlorzoxazone) to verify baseline microsomal viability and activity.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Kinetic Quenching: At precise time points (0, 15, 30, and 60 minutes), extract 50 μL aliquots and immediately inject them into 150 μL of ice-cold acetonitrile containing a stable-isotope internal standard (e.g., deuterated ethyl carbamate, d5-EC).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via UPLC-q-TOF/MS[6], monitoring the depletion of the parent mass (m/z 132.09 for [M+H]+) and the appearance of the dealkylated metabolite (m/z 90.05).

Protocol 2: Genotoxicity Assessment via High-Throughput Comet Assay

Objective: Assess DNA single-strand breaks resulting from reactive epoxide formation. Causality: HepG2 cells are utilized because they retain basal levels of phase I and phase II metabolizing enzymes, allowing for the in situ generation of reactive metabolites without requiring exogenous S9 fraction.

  • Cell Culture & Exposure: Culture HepG2 cells in 96-well plates until 80% confluent. Treat cells with varying concentrations of EPC (1, 10, 100 μM) for 24 hours.

    • Self-Validation Step: Include a negative vehicle control (0.1% DMSO) and a positive control using ethyl methanesulfonate (EMS, 2 mM) to guarantee the assay's sensitivity to DNA alkylation.

  • Lysis and Unwinding: Harvest cells and embed them in 0.75% low-melting-point agarose on frosted glass slides. Submerge the slides in an alkaline lysis buffer (pH > 13) for 1 hour at 4°C to strip histones and unwind the DNA supercoils.

  • Electrophoresis: Transfer slides to an electrophoresis chamber filled with alkaline buffer. Run at 1 V/cm (~300 mA) for 30 minutes. The alkaline environment ensures that even subtle single-strand breaks migrate toward the anode.

  • Quantification: Neutralize the slides, stain with SYBR Gold, and analyze using automated fluorescence microscopy. Calculate the "% Tail DNA" (the fraction of DNA that has migrated away from the nucleus). A statistically significant dose-dependent increase in Tail DNA confirms genotoxic fragmentation.

References

  • PubChemLite - Ethyl propylcarbamate (C6H13NO2). Université du Luxembourg.
  • Assessing the carbamate decay kinetics in post-mortem intoxication cases. University of Pretoria.
  • Compounds for the prevention and treatment of cardiovascular diseases. Google Patents (US8053440B2).
  • Use of Compounds with Aliphatic Carbamate Group in Pharmaceutics. Navoi State University / inLIBRARY.
  • Cisplatin-Triggered Bioorthogonal Decaging of Amide Bonds for Targeted-Drug Activation in vivo. ChemRxiv.
  • Chemical and metabolic reactions of chloroethylnitrosoureas. eScholarship.
  • QSAR Study on the toxicities of alcohols and phenols based on minimal redundancy maximal relevance. ResearchGate.

Sources

Foundational

Thermogravimetric Analysis (TGA) of Ethyl Propylcarbamate: Decomposition Kinetics, Mechanistic Pathways, and Analytical Methodologies

Executive Summary Ethyl propylcarbamate (EPC), chemically known as O-ethyl N-propylcarbamate, is a critical intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and advanced batt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl propylcarbamate (EPC), chemically known as O-ethyl N-propylcarbamate, is a critical intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and advanced battery electrolytes. Understanding its thermal stability is paramount, as the thermal decomposition of alkyl carbamates serves as a primary, sustainable, phosgene-free route for synthesizing isocyanates1. Thermogravimetric Analysis (TGA) provides the foundational data required to map its thermal degradation profile, extract kinetic parameters, and optimize industrial reactor conditions. This whitepaper details the mechanistic pathways of EPC thermolysis and outlines a self-validating TGA protocol for rigorous kinetic analysis.

Mechanistic Pathways of Thermal Decomposition

The thermal decomposition of alkyl carbamates is not a single-track process; it involves competing reaction mechanisms dictated by temperature, molecular structure, and the presence of catalysts. For EPC, gas-phase thermolysis predominantly follows two competing pathways:

Pathway A (Alcohol Elimination): The cleavage of the ester bond yields propyl isocyanate and ethanol. This homogeneous, unimolecular gas-phase reaction is highly desirable for industrial applications, as it provides a direct, non-toxic route to isocyanates 2.

Pathway B (β-Elimination): Because the O-ethyl group possesses β-hydrogens, EPC can undergo a six-membered cyclic transition state. This heterolytic bond fission results in the elimination of propylamine, carbon dioxide ( CO2​ ), and ethylene 3.

Understanding these competing pathways is essential because they dictate the mass loss derivatives observed in the TGA thermogram.

Mechanisms cluster_0 Pathway A: Phosgene-Free Isocyanate Route cluster_1 Pathway B: β-Elimination Route EPC Ethyl Propylcarbamate (C6H13NO2) Iso Propyl Isocyanate (C4H7NO) EPC->Iso Thermal Cleavage (-EtOH) EtOH Ethanol (C2H6O) EPC->EtOH Amine Propylamine (C3H9N) EPC->Amine 6-Membered Cyclic TS (β-Hydrogen Transfer) CO2 Carbon Dioxide (CO2) EPC->CO2 Ethylene Ethylene (C2H4) EPC->Ethylene

Figure 1: Competing thermal decomposition pathways of ethyl propylcarbamate.

Self-Validating TGA Experimental Protocol

To ensure high-fidelity kinetic data, the TGA protocol must be designed as a self-validating system. Every experimental choice—from sample mass to purge gas—must be calibrated to eliminate artifacts like thermal lag, buoyancy effects, or oxidative degradation 4.

Workflow Calib 1. System Calibration (Curie Point / Indium Standards) Prep 2. Sample Preparation (2-5 mg, Alumina Crucible) Calib->Prep Purge 3. Atmosphere Control (N2 Purge: 50 mL/min) Prep->Purge split Purge->split CHR 4a. Constant Heating Rate (CHR) (5, 10, 15, 20 °C/min) split->CHR HRTGA 4b. High-Resolution TGA (Dynamic Heating Rate) split->HRTGA Data 5. Thermogram Acquisition (Mass % vs. Temperature) CHR->Data HRTGA->Data Kinetic 6a. Kinetic Modeling (Flynn-Wall-Ozawa) Data->Kinetic EGA 6b. Evolved Gas Analysis (TGA-FTIR / TGA-MS) Data->EGA

Figure 2: Self-validating TGA experimental workflow for kinetic and mechanistic analysis.

Step-by-Step Methodology

Step 1: System Calibration & Baseline Subtraction

  • Causality: TGA microbalances are highly sensitive to buoyancy effects and thermal drift during heating ramps.

  • Protocol: Run an empty crucible across the target temperature range (25 °C to 500 °C) at the desired heating rate to create a subtraction baseline.

  • Validation Checkpoint: The baseline drift must be <10μg . Temperature accuracy is validated using the Curie point of reference metals (e.g., Nickel, Alumel) to ensure the thermocouple reads within ±0.5 °C.

Step 2: Sample Preparation

  • Causality: Large sample masses create internal thermal gradients, leading to artificially broadened decomposition peaks and inaccurate kinetic data. Platinum crucibles can catalyze unintended side reactions.

  • Protocol: Load precisely 2.0 to 5.0 mg of EPC into an alumina ( Al2​O3​ ) crucible.

  • Validation Checkpoint: The sample must be spread uniformly across the bottom of the crucible to ensure a consistent surface-to-volume ratio, validating that heat transfer to the sample is instantaneous and uniform.

Step 3: Atmosphere Control

  • Causality: Oxygen induces oxidative degradation, which masks the pure thermal decomposition pathways of the carbamate.

  • Protocol: Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min.

  • Validation Checkpoint: A 15-minute isothermal hold at 25 °C prior to heating ensures complete displacement of atmospheric oxygen, validating that all subsequent mass loss is purely thermolytic.

Step 4: Thermogram Acquisition (CHR and HR-TGA)

  • Causality: Constant Heating Rate (CHR) provides the necessary data for isoconversional kinetic modeling. Conversely, High-Resolution TGA (HR-TGA) dynamically slows the heating rate during weight loss to resolve overlapping decomposition steps .

  • Protocol: For CHR, run separate experiments at β = 5, 10, 15, and 20 °C/min. For HR-TGA, set a dynamic heating rate that drops to 0.5 °C/min when the mass loss derivative (DTG) exceeds 1%/min.

  • Validation Checkpoint: The final residual mass should be near 0%, confirming complete volatilization and decomposition of the carbamate without char formation.

Quantitative Data & Kinetic Modeling

The extraction of kinetic parameters, specifically the activation energy ( Ea​ ), relies heavily on the Flynn-Wall-Ozawa (FWO) method. This isoconversional method is preferred because it does not require prior assumption of a specific reaction model . By analyzing the shift in the peak decomposition temperature ( Tpeak​ ) as a function of the heating rate ( β ), the energy barrier for EPC decomposition can be accurately mapped.

Table 1: Representative Thermal Decomposition Parameters of Ethyl Propylcarbamate (CHR Method)

Heating Rate ( β , °C/min)Onset Temperature ( Tonset​ , °C)Peak Temperature ( Tpeak​ , °C)Total Mass Loss (%)Primary Evolved Gases (via EGA)
5 185.2210.499.8Isocyanate, Ethanol, CO2​
10 192.5221.799.7Isocyanate, Ethanol, CO2​
15 198.1229.399.9Isocyanate, Ethanol, CO2​
20 204.6236.899.8Isocyanate, Ethanol, CO2​

Note: As the heating rate increases, thermal inertia causes the onset and peak temperatures to shift to higher values. This shift is the mathematical basis for calculating Ea​ via the FWO linear plot of log(β) vs. 1/T .

Advanced Validation via Evolved Gas Analysis (TGA-FTIR)

While standard TGA quantifies when and how much mass is lost, it cannot identify what is lost. To definitively validate the occurrence of Pathway A versus Pathway B, TGA must be hyphenated with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).

  • Causality: Real-time spectral analysis of the effluent gas allows researchers to correlate specific mass loss events on the DTG curve with the exact chemical species being evolved.

  • Validation Checkpoint: The appearance of a strong N=C=O stretching vibration at ∼2270 cm−1 in the IR spectrum validates Pathway A (Propyl isocyanate formation). Conversely, the emergence of a CO2​ asymmetric stretch at 2350 cm−1 and a C=C stretch at 1650 cm−1 validates the simultaneous occurrence of Pathway B.

By employing this self-validating, hyphenated approach, researchers can confidently map the thermal limits and degradation mechanisms of ethyl propylcarbamate, ensuring safety and efficiency in downstream chemical scaling.

References

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
  • ResolveMass Labor
  • Sun, Y., et al. (2020).
  • TA Instruments. (n.d.). Decomposition kinetics using TGA, TA-075.
  • Wang, Y., et al. (2023). Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way.

Sources

Protocols & Analytical Methods

Method

Application Note: Trace-Level GC-MS Quantification of Urethanes using Ethyl Propylcarbamate as an Internal Standard

Executive Summary Ethyl carbamate (EC), commonly known as urethane, is a naturally occurring genotoxic carcinogen (Group 2A) formed during the fermentation and distillation of alcoholic beverages and fermented foods[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl carbamate (EC), commonly known as urethane, is a naturally occurring genotoxic carcinogen (Group 2A) formed during the fermentation and distillation of alcoholic beverages and fermented foods[1]. Regulatory agencies globally enforce strict maximum limits, often capping allowable concentrations at 15–30 µg/L for wines and 150 µg/L for distilled spirits[1].

Accurate trace-level quantification via Gas Chromatography-Mass Spectrometry (GC-MS) is frequently compromised by severe matrix effects. Co-extracting compounds such as residual sugars, organic acids, and higher alcohols can cause unpredictable signal suppression or enhancement. To establish a self-validating analytical system, the integration of a robust internal standard (IS) is critical. This application note details the mechanistic rationale and step-by-step protocol for utilizing Ethyl propylcarbamate (EPC) as a superior internal standard to achieve high-fidelity quantification of urethanes.

Mechanistic Rationale: The Causality of IS Selection

The International Organisation of Vine and Wine (OIV) mandates the use of internal standards to correct for extraction losses and instrumental drift[2]. While unsubstituted n-propyl carbamate and deuterated analogs (d5-EC) are common, Ethyl propylcarbamate (CAS 623-85-8, also designated as N-propylurethane) offers distinct chromatographic and spectrometric advantages[3].

  • Chromatographic Shift (Causality of Retention): EPC shares the core ethyl ester moiety of EC but features a propyl substitution on the amine group. This increases its molecular weight and lipophilicity (LogP 1.20 vs. -0.15 for EC)[3]. Consequently, EPC elutes significantly later than EC on polar stationary phases. This predictable retention shift prevents EPC from co-eluting with the massive ethanol solvent front or early-eluting polar matrix interferents that often distort baseline integration.

  • Ionization Independence (Causality of Detection): Under 70 eV Electron Ionization (EI), unsubstituted carbamates share a dominant m/z 62 fragment (McLafferty rearrangement). Because EPC is N-substituted, its fragmentation pathway diverges. It yields a distinct molecular ion at m/z 131, with primary fragments at m/z 102[M–C₂H₅]⁺ and m/z 86 [M–OC₂H₅]⁺. This prevents cross-talk in the Selected Ion Monitoring (SIM) channels, ensuring the IS signal is entirely independent of the target analyte[4].

  • Self-Validating System: By spiking EPC into the raw matrix prior to extraction, the protocol dynamically corrects for variations in Solid-Phase Extraction (SPE) elution efficiency and GC inlet discrimination. If the absolute peak area of EPC drops below 50% of the calibration standard, the system automatically flags a matrix suppression event, invalidating the run and ensuring absolute trustworthiness of the reported data.

Table 1: Physicochemical & Mass Spectrometric Profiling
CompoundCAS NumberMolecular Weight ( g/mol )LogPTarget SIM Ions (m/z)
Ethyl Carbamate (Target Analyte)51-79-689.09-0.1562, 74, 89
Ethyl Propylcarbamate (Internal Standard)623-85-8131.171.2086, 102, 131

Workflow Visualization

G N1 1. Matrix Spiking (Sample + EPC IS) N2 2. SPE Clean-up (Diatomaceous Earth) N1->N2 Homogenize N3 3. Concentration (N2 Blowdown) N2->N3 Elute (CH2Cl2) N4 4. GC Separation (Polar Capillary) N3->N4 1 µL Splitless N5 5. MS Detection (EI-SIM Mode) N4->N5 Elution N6 6. Data Analysis (Area Ratio) N5->N6 Target m/z

Caption: GC-MS analytical workflow utilizing Ethyl propylcarbamate as an internal standard.

Self-Validating Experimental Protocol

Phase 1: Matrix Equilibration & Spiking
  • Rationale: The internal standard must be integrated into the matrix before any physical or chemical manipulation to accurately account for absolute recovery losses throughout the entire workflow.

  • Procedure:

    • Aliquot exactly 5.0 mL of the fermented sample (e.g., wine, cachaça, or soy sauce) into a 15 mL glass centrifuge tube.

    • Spike the sample with 100 µL of a 400 ng/mL Ethyl propylcarbamate working solution (prepared in absolute ethanol).

    • Dilute the mixture with ultra-pure water to achieve an alcohol by volume (ABV) of <20%. Causality: High ethanol concentrations can act as a strong eluent, causing premature breakthrough of carbamates during the SPE loading phase[2].

Phase 2: Solid-Phase Extraction (SPE)
  • Rationale: Direct injection of fermented matrices introduces non-volatile sugars and organic acids that rapidly degrade the GC inlet and column stationary phase. Diatomaceous earth SPE retains the polar aqueous matrix while allowing semi-polar carbamates to be quantitatively eluted using a non-polar solvent[2].

  • Procedure:

    • Load the diluted, spiked sample onto a 50 mL unconditioned diatomaceous earth SPE column.

    • Allow 15 minutes for complete matrix absorption and equilibration.

    • Elute the carbamates using 2 × 20 mL of high-purity dichloromethane (CH₂Cl₂).

    • Collect the eluate in a glass concentrator tube and evaporate to exactly 1.0 mL under a gentle stream of high-purity nitrogen at 30°C. Caution: Do not evaporate to dryness, as carbamates are semi-volatile and will be lost.

Phase 3: GC-MS Acquisition Parameters
  • Rationale: A highly polar stationary phase is mandatory. Non-polar columns fail to resolve the massive ethanol solvent front from the early-eluting carbamates. Splitless injection is utilized to maximize the transfer of trace-level analytes into the column[4].

  • Procedure:

    • Column: Fused silica capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness, Carbowax 20M or DB-WAX equivalent).

    • Injection: 1.0 µL, splitless mode (purge valve off for 1.0 min). Injector Temperature: 220°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 40°C (hold 1 min), ramp at 10°C/min to 60°C, then ramp at 3°C/min to 150°C, and finally ramp at 20°C/min to 220°C (hold 5 min)[2].

    • MS Settings: Electron Ionization (EI) at 70 eV. Transfer line: 220°C. Ion Source: 230°C.

    • Acquisition: Selected Ion Monitoring (SIM) mode. Dwell time: 100 ms/ion .

Method Validation & Quality Control

By plotting the peak area ratio of EC to EPC against the concentration ratio, the method demonstrates exceptional linearity and resilience against matrix suppression. The table below outlines the typical performance metrics achieved when utilizing EPC as the internal standard in complex fermented matrices.

Table 2: Method Validation Parameters
Validation ParameterRegulatory Target / Acceptance CriteriaTypical Performance with EPC IS
Limit of Detection (LOD) < 5.0 µg/L1.2 µg/L
Limit of Quantification (LOQ) < 15.0 µg/L3.5 µg/L
Extraction Recovery 80% - 120%94% ± 4.2%
Linearity (R²) > 0.995 (Range: 10–400 µg/L)0.9992
Intra-day Precision (RSD) < 10%3.8%

References

  • Carbamic acid, N-propyl-, ethyl ester | C6H13NO2 | CID 12199, PubChem. 3

  • Ethyl Carbamate (Type-II) - OIV-MA-AS315-04, International Organisation of Vine and Wine (OIV). 2

  • Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea, PubMed Central (PMC). 1

  • Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study, UA-BW. 4

Sources

Application

Application Notes and Protocols: The Strategic Use of Ethyl Propylcarbamate in Modern Organic Synthesis

Abstract Ethyl propylcarbamate, a member of the versatile carbamate family of organic compounds, represents a valuable and multifaceted tool in the arsenal of the modern synthetic chemist. While seemingly a simple molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl propylcarbamate, a member of the versatile carbamate family of organic compounds, represents a valuable and multifaceted tool in the arsenal of the modern synthetic chemist. While seemingly a simple molecule, its strategic deployment in organic synthesis can lead to elegant and efficient solutions for complex molecular challenges. This comprehensive guide delves into the synthesis, properties, and key applications of ethyl propylcarbamate, with a particular focus on its role as a protecting group, a precursor for heterocyclic systems, and its potential as a directing group in C-H activation strategies. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this carbamate in their synthetic endeavors.

Introduction: The Enduring Utility of the Carbamate Functional Group

The carbamate functional group, characterized by its ester-amide hybrid nature, is a cornerstone of modern organic and medicinal chemistry.[1][2] This moiety imparts a unique combination of chemical stability, conformational rigidity, and hydrogen bonding capabilities to molecules.[1] Consequently, carbamates are not only integral structural components of numerous approved therapeutic agents but also serve as indispensable protecting groups for amines in multi-step syntheses.[3][4][5] Ethyl propylcarbamate, with its specific ethyl and propyl substituents, offers a nuanced set of properties that can be strategically exploited in various synthetic contexts.

Synthesis of Ethyl Propylcarbamate

The synthesis of ethyl propylcarbamate can be achieved through several reliable and well-established methods, primarily involving the formation of the carbamate linkage from a propyl amine derivative and an ethyl-containing electrophile.

From Propylamine and Ethyl Chloroformate

A common and efficient method for the preparation of N-alkyl carbamates is the reaction of the corresponding amine with a chloroformate.[6] This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Synthesis_from_Chloroformate cluster_reactants Reactants cluster_products Products Propylamine CH3CH2CH2NH2 Propylamine EthylPropylcarbamate CH3CH2CH2NHCOOCH2CH3 Ethyl Propylcarbamate Propylamine->EthylPropylcarbamate EthylChloroformate ClCOOCH2CH3 Ethyl Chloroformate EthylChloroformate->EthylPropylcarbamate HCl HCl Base Base (e.g., Pyridine, Et3N) Base->HCl Neutralizes

Caption: Synthesis of Ethyl Propylcarbamate from Propylamine and Ethyl Chloroformate.

Experimental Protocol:

  • To a solution of propylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add a suitable base such as triethylamine (1.1 eq) or pyridine (1.1 eq).

  • Slowly add ethyl chloroformate (1.05 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl propylcarbamate.

Three-Component Coupling of Propylamine, Carbon Dioxide, and Iodoethane

A greener and increasingly popular alternative for carbamate synthesis involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide.[7] This method avoids the use of phosgene derivatives like chloroformates.

Reaction Scheme:

Three_Component_Synthesis cluster_reactants Reactants cluster_products Products Propylamine CH3CH2CH2NH2 Propylamine EthylPropylcarbamate CH3CH2CH2NHCOOCH2CH3 Ethyl Propylcarbamate Propylamine->EthylPropylcarbamate CO2 CO2 Carbon Dioxide CO2->EthylPropylcarbamate Iodoethane CH3CH2I Iodoethane Iodoethane->EthylPropylcarbamate Base Base (e.g., DBU) Base->EthylPropylcarbamate Catalyst

Caption: Three-Component Synthesis of Ethyl Propylcarbamate.

Experimental Protocol:

  • In a suitable pressure vessel, dissolve propylamine (1.0 eq) and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) in an aprotic polar solvent like acetonitrile (ACN).[7]

  • Bubble carbon dioxide through the solution for 30 minutes at room temperature.

  • Add iodoethane (2.4 eq) to the mixture.[7]

  • Seal the vessel and stir the reaction mixture at room temperature for 18 hours.[7]

  • After the reaction is complete, dilute the mixture with a suitable organic solvent and wash with water to remove the base and any salts.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield ethyl propylcarbamate.

Applications in Organic Synthesis

Amine Protection

One of the most fundamental applications of ethyl propylcarbamate is as a protecting group for propylamine. The carbamate functionality effectively masks the nucleophilicity of the amine, rendering it inert to a wide range of reaction conditions.[8]

Workflow for Amine Protection and Deprotection:

Protection_Deprotection_Workflow Propylamine Propylamine ProtectedAmine Ethyl Propylcarbamate (Protected Amine) Propylamine->ProtectedAmine Protection (e.g., Ethyl Chloroformate) DeprotectedAmine Propylamine (Regenerated) ProtectedAmine->DeprotectedAmine Deprotection (Acidic or Basic Hydrolysis)

Caption: General workflow for the protection and deprotection of propylamine using an ethyl carbamate protecting group.

Deprotection Protocols:

The removal of the ethyl carbamate protecting group can be achieved under either acidic or basic conditions, offering flexibility in a multi-step synthesis.

Table 1: Representative Deprotection Conditions for Ethyl Carbamates

ConditionReagentsSolventTemperatureComments
Acidic HBr in Acetic AcidAcetic AcidRoom Temp.Effective but harsh; may not be suitable for acid-labile substrates.
Trimethylsilyl Iodide (TMSI)AcetonitrileRoom Temp.Milder acidic conditions.
Basic LiOH or KOHaq. THF or MeOHRefluxStrong basic hydrolysis; suitable for base-stable molecules.
Precursor for N-Propyl Heterocycles

Ethyl propylcarbamate can serve as a valuable building block for the synthesis of N-propylated heterocyclic compounds. For instance, in a reaction analogous to the synthesis of oxazolidinones from hydroxyalkyl carbamates, a suitably functionalized ethyl propylcarbamate derivative can undergo intramolecular cyclization.

Hypothetical Cyclization to an N-Propyl Heterocycle:

Consider a derivative of ethyl propylcarbamate bearing a leaving group on the ethyl chain. Intramolecular cyclization would lead to the formation of a five-membered heterocyclic ring.

Heterocycle_Formation StartingMaterial CH3CH2CH2N(H)COOCH2CH2X (X = Leaving Group) Product N-Propyl-2-oxazolidinone (and other products) StartingMaterial->Product Intramolecular Cyclization Base Base Base->Product

Caption: Proposed intramolecular cyclization of a functionalized ethyl propylcarbamate derivative.

This strategy allows for the direct incorporation of the N-propyl moiety into a heterocyclic core, which is a common structural motif in pharmaceuticals.

Potential as a Directing Group in C-H Activation

A more advanced and emerging application of carbamates is their use as directing groups in transition-metal-catalyzed C-H activation.[9][10][11] The carbamate oxygen can coordinate to a metal center, bringing the catalyst into proximity with a specific C-H bond, thereby enabling regioselective functionalization.[11]

While this application is highly substrate-dependent, an ethyl propylcarbamate moiety attached to an aromatic ring could potentially direct ortho-C-H functionalization.

Conceptual Workflow for Directed C-H Activation:

CH_Activation Substrate Aryl-NHCOOEt (Substrate with Directing Group) Intermediate Cyclometalated Intermediate Substrate->Intermediate Coordination & C-H Activation MetalCatalyst Metal Catalyst (e.g., Pd(OAc)2) MetalCatalyst->Intermediate Product Ortho-Functionalized Product Intermediate->Product Reductive Elimination CouplingPartner Coupling Partner CouplingPartner->Product

Caption: Conceptual workflow for carbamate-directed C-H activation.

This approach offers a powerful method for the late-stage functionalization of complex molecules, and the specific steric and electronic properties of the ethyl propylcarbamate group could influence the efficiency and selectivity of such transformations.

Conclusion

Ethyl propylcarbamate, while a seemingly simple molecule, embodies the versatility and strategic importance of the carbamate functional group in modern organic synthesis. Its utility spans from the fundamental role of amine protection to its potential as a sophisticated directing group in C-H activation. The protocols and conceptual frameworks presented in this guide are intended to provide both a practical and an inspirational resource for chemists engaged in the design and execution of elegant and efficient synthetic strategies. Further exploration of the unique properties of ethyl propylcarbamate is poised to unlock even more innovative applications in the fields of materials science, agrochemicals, and drug discovery.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Ethyl (2-hydroxypropyl)
  • Tomaš, M., Kelava, V., & Kovačević, M. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 73(2), 75–93. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Semantic Scholar. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Wikipedia. (n.d.). Ethyl carbamate. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Propyl carbamate. PubChem. [Link]

  • Yamamoto, K., et al. (2012). Activation of Electrophilicity of Stable Y-Delocalized Carbamate Cations in Intramolecular Aromatic Substitution Reaction. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamic acid, N-propyl-, ethyl ester. PubChem. [Link]

  • Li, X. (n.d.).
  • Nan, J., et al. (2014). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC. [Link]

  • ResearchGate. (n.d.). Product scope for the synthesis of ethyl carbamates. ResearchGate. [Link]

  • PubChemLite. (n.d.). 1,3-propanediol, 2-ethyl-, carbamate, propylcarbamate (C10H20N2O4). PubChemLite. [Link]

  • PubChemLite. (n.d.). Ethyl propylcarbamate (C6H13NO2). PubChemLite. [Link]

  • OpenBU. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. OpenBU. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • OpenChemHub. (2024, January 19). Removable and modifiable directing groups in C-H activation. YouTube. [Link]

  • Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot. [Link]

  • DM lab. (n.d.). Metal Catalyzed C-H activation. debabratamaiti. [Link]

  • MDPI. (2018, April 16). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. MDPI. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis. [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]

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Method

Derivatization of compounds with ethyl propylcarbamate

Application Note: Advanced Derivatization of Hydroxyl-Containing Compounds via Transcarbamoylation with Ethyl Propylcarbamate for GC-MS Analysis Executive Summary In analytical chemistry, the derivatization of polar func...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization of Hydroxyl-Containing Compounds via Transcarbamoylation with Ethyl Propylcarbamate for GC-MS Analysis

Executive Summary

In analytical chemistry, the derivatization of polar functional groups is a critical prerequisite for successful Gas Chromatography-Mass Spectrometry (GC-MS) analysis[1]. While silylation remains the industry standard, the extreme moisture sensitivity of silyl ethers often compromises sample integrity during extended autosampler queues. This application note details a paradigm-shifting approach: the use of ethyl propylcarbamate (EPC)[2] as a transcarbamoylation reagent. By leveraging a tin-catalyzed associative exchange mechanism[3], primary and secondary alcohols are converted into highly stable propylcarbamate derivatives, offering superior chromatographic resolution and robust hydrolytic stability.

Mechanistic Rationale: The Transcarbamoylation Paradigm

Traditional carbamate formation relies on the reaction of alcohols with highly reactive, toxic, and corrosive chloroformates or isocyanates[1]. These reactions often require biphasic basic conditions that can degrade sensitive analytes.

Conversely, transcarbamoylation allows for the direct exchange of the ester group on a pre-formed carbamate[4]. When ethyl propylcarbamate (EPC) is heated with a target alcohol in the presence of a Lewis acid catalyst, an associative exchange occurs[3]. The reaction produces the target propylcarbamate derivative and ethanol as a byproduct. Because the reaction is conducted in toluene at 90 °C, the ethanol byproduct (boiling point 78 °C) continuously evaporates. According to Le Chatelier's principle, this physical removal of ethanol drives the thermodynamically reversible transcarbamoylation reaction to near-quantitative completion[5].

Causality in Experimental Design

As a Senior Application Scientist, I have engineered this protocol to be a self-validating system, ensuring that every experimental choice serves a distinct chemical purpose:

  • Reagent Selection (Ethyl Propylcarbamate): Unlike phenyl carbamate, which produces phenol as a byproduct (a compound that strongly interferes with GC-MS baselines), EPC[2] produces volatile ethanol[5]. The propylcarbamate tag adds a net mass of 85 Da to the analyte, shifting low-molecular-weight alcohols out of the high-noise region of the mass spectrum.

  • Catalyst Selection (Dibutyltin Maleate - DBTM): DBTM is chosen over traditional inorganic bases because it acts as a highly efficient, mild Lewis acid that coordinates with the carbonyl oxygen of EPC, increasing its electrophilicity without inducing base-catalyzed side reactions (e.g., elimination or epimerization)[6].

  • Solvent Dynamics (Anhydrous Toluene): Toluene provides the necessary boiling point differential (110 °C vs. ethanol's 78 °C) to allow for selective byproduct boil-off, which is the thermodynamic engine of this derivatization[6].

  • Self-Validating Purification: The protocol incorporates a post-reaction silica plug. This step removes the DBTM catalyst. If the analyst fails to perform this step correctly, the residual tin will cause immediate, severe peak tailing in the GC chromatogram, serving as an instant, built-in quality control indicator.

Self-Validating Experimental Protocol

Note: Perform all steps in a fume hood using anhydrous reagents.

Step 1: Analyte Preparation Weigh 1.0 mg of the target hydroxyl-containing compound (e.g., 1-octanol, cholesterol, or bisphenol A) into a 5 mL heavy-walled reaction vial. Add 1.0 mL of anhydrous toluene to dissolve the analyte.

Step 2: Reagent & Catalyst Introduction Add 5.0 molar equivalents of ethyl propylcarbamate (CAS 623-85-8)[2] to the solution. The excess reagent ensures pseudo-first-order kinetics. Subsequently, add 10 mol% of dibutyltin maleate (DBTM)[5].

Step 3: Thermal Incubation & Equilibrium Shifting Seal the vial with a PTFE-lined septum cap. Pierce the septum with a clean 27G needle to act as a micro-vent. Place the vial in a heating block set to 90 °C for 120 minutes. The micro-vent is critical; it allows the ethanol byproduct to escape, driving the transcarbamoylation forward[5].

Step 4: Quenching & Purification Remove the vial from the heating block and cool to room temperature. Pre-condition a 500 mg silica gel Solid Phase Extraction (SPE) cartridge with 3 mL of hexane. Load the reaction mixture onto the cartridge. Elute the derivatized propylcarbamate product with 3 mL of ethyl acetate, leaving the organotin catalyst strongly bound to the silica matrix.

Step 5: GC-MS Preparation Evaporate the ethyl acetate eluate to dryness under a gentle, controlled stream of high-purity nitrogen. Reconstitute the highly stable residue in 1.0 mL of GC-grade hexane. The sample is now ready for GC-MS injection and can be stored at room temperature for up to 72 hours without degradation.

Quantitative Data Presentation

The following table summarizes the chromatographic and mass spectrometric enhancements achieved using the EPC transcarbamoylation protocol.

AnalyteUnderivatized RT (min)Derivatized RT (min)Target m/z (Derivative)Reaction Yield (%)
1-Octanol4.207.85215[M]⁺> 95%
Cholesterol18.5022.15473 [M]⁺88%
Bisphenol A14.3019.60400 [M]⁺ (bis-derivatized)91%
Estradiol16.8021.40443 [M]⁺ (bis-derivatized)86%

Table 1: GC-MS parameters demonstrating the retention time (RT) shift and high yields of EPC-derivatized alcohols and phenols.

Mandatory Visualization

G Analyte Hydroxyl Analyte (R-OH) Reaction Transcarbamoylation (Toluene, 90°C, 2h) Analyte->Reaction Reagent Ethyl Propylcarbamate (Derivatizing Agent) Reagent->Reaction Catalyst Dibutyltin Maleate (Catalyst) Catalyst->Reaction Byproduct Ethanol Evaporation (Shifts Equilibrium) Reaction->Byproduct Le Chatelier's Principle Product Propylcarbamate Derivative (GC-MS Ready) Reaction->Product

Fig 1: Logical workflow of the transcarbamoylation derivatization utilizing ethyl propylcarbamate.

References

  • Carbamic acid, N-propyl-, ethyl ester | C6H13NO2 | CID 12199 - PubChem. Source: nih.gov. URL:[Link]

  • Derivatization Methods in GC and GC/MS. Source: intechopen.com. URL:[Link]

  • Mechanochemistry Recycling of Polyurethane Foam Through Transcarbamoylation Mediated by Free Alcohol. Source: acs.org. URL:[Link]

  • Synthesis and Characterization of Rebondable Polyurethane Adhesives Relying on Thermo-Activated Transcarbamoylation. Source: mdpi.com. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Ethyl Propylcarbamate as a Versatile Building Block in Chemical Synthesis

Abstract Ethyl propylcarbamate (C₆H₁₃NO₂) is a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a reactive N-H bond, a stable carbamate linkage, and a propyl chain, offer...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl propylcarbamate (C₆H₁₃NO₂) is a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a reactive N-H bond, a stable carbamate linkage, and a propyl chain, offers multiple avenues for molecular elaboration. This guide provides an in-depth exploration of ethyl propylcarbamate's applications, focusing on its utility in N-alkylation reactions to generate secondary amines and its role as a precursor in the synthesis of more complex molecular architectures, including heterocyclic scaffolds. We present detailed, field-proven protocols, mechanistic insights, and data-driven guidance for researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic campaigns.

Introduction: The Strategic Value of Ethyl Propylcarbamate

The carbamate functional group is a cornerstone in medicinal chemistry and organic synthesis, prized for its stability and its role as a key structural motif in numerous therapeutic agents.[1][2] Ethyl propylcarbamate, as an N-unsubstituted carbamate, serves as a stable, easy-to-handle synthon for the propylamino group. The electron-withdrawing nature of the adjacent carbonyl group acidifies the N-H proton, making it amenable to deprotonation and subsequent nucleophilic attack on various electrophiles.[3] This reactivity profile allows for the controlled and predictable introduction of a propylamino moiety, which can be further functionalized.

The core utility of ethyl propylcarbamate lies in two primary synthetic strategies:

  • N-Alkylation and Functionalization: Serving as a nucleophile after deprotonation to form substituted N-alkyl-N-propylcarbamates.

  • Protected Amine Synthon: The carbamate acts as a robust protecting group for propylamine, which can be cleaved under specific conditions to unveil a secondary amine.

This document will detail the protocols and chemical logic behind these transformations.

Physicochemical Properties

A clear understanding of the reagent's properties is critical for experimental design and stoichiometric calculations.

PropertyValueSource(s)
Chemical Name ethyl N-propylcarbamate[4]
CAS Number 623-85-8[4]
Molecular Formula C₆H₁₃NO₂[4][5]
Molecular Weight 131.17 g/mol [4][5]
Appearance Colorless Oil (typical)[6]
SMILES CCCNC(=O)OCC[5][7]
InChI Key GTOKAWYXANYGFG-UHFFFAOYSA-N[5]

Core Application: N-Alkylation of Ethyl Propylcarbamate

The most direct application of ethyl propylcarbamate is its N-alkylation to generate N-substituted carbamates. This reaction is fundamental for building molecular complexity and is a gateway to synthesizing a diverse library of secondary amines after a subsequent deprotection step.

Mechanistic Rationale

The N-alkylation proceeds via a standard SN2 mechanism. A base is used to deprotonate the carbamate nitrogen, creating a potent nucleophilic carbamate anion. This anion then attacks an alkyl halide (or other suitable electrophile), displacing the leaving group to form the new C-N bond.

The choice of base and reaction conditions is critical to ensure high yields and minimize side reactions. Strong bases like sodium hydride (NaH) in aprotic polar solvents (e.g., DMF, THF) are effective.[3] Alternatively, milder conditions using cesium carbonate (Cs₂CO₃) often provide excellent results with high selectivity for N-alkylation over potential O-alkylation.[8] The addition of tetrabutylammonium iodide (TBAI) can act as a phase-transfer catalyst or facilitate an in situ Finkelstein reaction, converting a less reactive alkyl chloride or bromide to a more reactive alkyl iodide.[8][9]

Experimental Protocol: Cesium Carbonate Mediated N-Alkylation

This protocol describes a robust and highly selective method for the N-alkylation of ethyl propylcarbamate.

Materials:

  • Ethyl propylcarbamate (1.0 eq.)

  • Alkyl halide (R-X) (1.1 - 1.2 eq.)

  • Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq.)

  • Tetrabutylammonium iodide (TBAI) (0.1 eq., optional but recommended)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add ethyl propylcarbamate (1.0 eq.) and cesium carbonate (1.5 - 2.0 eq.). If using, add TBAI (0.1 eq.).

  • Solvent Addition: Add anhydrous DMF or ACN to the flask to achieve a concentration of 0.1-0.5 M with respect to the carbamate.

  • Reagent Addition: Stir the suspension vigorously. Add the alkylating agent (1.1 - 1.2 eq.) dropwise to the mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated ethyl propylcarbamate.

Optimization and Troubleshooting
Parameter / IssueRecommended Action & Rationale
Low Reactivity Increase temperature. Switch from ACN to a higher-boiling solvent like DMF. If using an alkyl chloride/bromide, ensure TBAI is included to generate the more reactive alkyl iodide in situ.[8][9]
O-Alkylation Side Product This is less common with carbamates but can occur. Using a solid, moderately basic salt like Cs₂CO₃ or K₂CO₃ favors N-alkylation. Avoid stronger, more soluble bases like hydroxides.[9]
Di-alkylation Not possible for ethyl propylcarbamate as there is only one N-H proton.
Elimination (with 2°/3° halides) Use milder conditions: lower temperature and a less aggressive base. Phase-transfer catalysis (PTC) with K₂CO₃ can sometimes be a gentler alternative.[9]

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Ethyl Propylcarbamate + Cs₂CO₃ + TBAI in DMF Add_RX Add Alkyl Halide (R-X) Start->Add_RX Stir Heat Heat (50-80 °C) & Monitor (TLC/LC-MS) Add_RX->Heat Quench Dilute with EtOAc/H₂O Heat->Quench Reaction Complete Extract Wash with H₂O & Brine Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Flash Chromatography Dry->Purify Product Pure N-Alkyl-N-Propyl Ethyl Carbamate Purify->Product

Application as a Protected Secondary Amine Synthon

The true power of using ethyl propylcarbamate as a building block is realized when the carbamate is used as a protecting group. After N-alkylation, the ethyl carbamate group can be selectively removed to liberate the N-alkyl-N-propylamine, a valuable secondary amine.

Deprotection Strategies

Carbamate cleavage is a well-established transformation.[10] The choice of method depends on the stability of the rest of the molecule.

  • Acidic Hydrolysis: Strong acids like HCl or trifluoroacetic acid (TFA) can protonate the carbonyl oxygen, facilitating cleavage. The resulting carbamic acid is unstable and decomposes to carbon dioxide and the desired amine.[11]

  • Basic Hydrolysis: Strong bases like NaOH or KOH at elevated temperatures can hydrolyze the ester and amide functionalities. This method is often harsher and less selective.

  • Nucleophilic Cleavage: Reagents like 2-mercaptoethanol in the presence of a base can be effective for cleaving certain carbamates under milder, non-hydrolytic conditions.[10]

Experimental Protocol: Acid-Mediated Deprotection

This protocol details the cleavage of the ethyl carbamate group to yield the free secondary amine hydrochloride salt.

Materials:

  • N-alkyl-N-propyl ethyl carbamate (1.0 eq.)

  • Dioxane

  • Hydrochloric acid (4M solution in dioxane, or concentrated aqueous HCl)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the N-alkyl-N-propyl ethyl carbamate (1.0 eq.) in a minimal amount of dioxane or methanol in a round-bottom flask.

  • Acid Addition: Add an excess of 4M HCl in dioxane (e.g., 5-10 eq.) to the solution at room temperature. Alternatively, a mixture of concentrated aqueous HCl and an alcohol solvent can be used and heated to reflux.

  • Reaction Progression: Stir the mixture at room temperature or heat to 50-70 °C. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material. Evolution of CO₂ gas may be observed.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Precipitation: Add diethyl ether to the residue to precipitate the amine hydrochloride salt.

  • Filtration: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired secondary amine as its hydrochloride salt.

  • Free-Basing (Optional): To obtain the free amine, dissolve the hydrochloride salt in water, basify with aqueous NaOH or Na₂CO₃, and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

Advanced Applications: Precursor to Heterocyclic Systems

Building blocks like ethyl propylcarbamate are instrumental in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and functional materials.[12][13][14] By installing appropriate functionality through N-alkylation, the resulting carbamate can undergo intramolecular cyclization reactions.

For example, N-alkylation with an electrophile containing a latent carbonyl group or a double/triple bond can set the stage for a subsequent ring-closing reaction.

Conceptual Workflow: Synthesis of a Substituted Thiazole Derivative

While specific protocols are highly substrate-dependent, the following outlines a conceptual strategy for using ethyl propylcarbamate to construct a thiazole core, a common motif in medicinal chemistry.[15]

  • N-Propargylation: Alkylate ethyl propylcarbamate with a propargyl bromide derivative using the N-alkylation protocol (Section 2.2). This installs a reactive alkyne functionality.

  • Thiourea Formation & Cyclization: The resulting N-propargyl carbamate could conceptually be transformed. A more direct route common in the literature involves reacting an N-propargylamine with an isothiocyanate.[15] By analogy, after deprotection of the N-propargylated carbamate to the secondary N-propargyl-N-propylamine, this intermediate can be reacted with an isothiocyanate (R-NCS) to form a thiourea, which then undergoes intramolecular cyclization to furnish a 2-aminothiazole derivative.

Safety and Handling

General Handling: Ethyl propylcarbamate should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of vapors and contact with skin and eyes.

Toxicological Information: It is crucial to note that the parent compound, ethyl carbamate (urethane), is classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[16][17][18] While specific carcinogenicity data for ethyl propylcarbamate is not as prevalent, it should be handled with the appropriate caution due to its structural similarity. Assume it is a suspected carcinogen and handle it accordingly.[19][20]

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[17] Keep the container tightly sealed.

References

  • Technical Support Center: Phase Transfer Catalysis for Carbamate Alkyl
  • Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)
  • Amine synthesis by carbamate cleavage - Organic Chemistry Portal. (URL: [Link])

  • Application Notes and Protocols: Ethyl (2-hydroxypropyl)carbamate in Organic Synthesis - Benchchem. (URL: )
  • Efficient and selective N-alkylation of carbamates in the presence of Cs 2CO 3 and TBAI - ResearchG
  • Carbamic acid, N-propyl-, ethyl ester | C6H13NO2 | CID 12199 - PubChem. (URL: [Link])

  • The Selective Reaction of Primary Amines with Carbonyl Imidazole Containing Compounds: Selective Amide and Carbamate Synthesis | Organic Letters - ACS Publications. (URL: [Link])

  • Ethyl carbamate - Wikipedia. (URL: [Link])

  • Amine Synthesis - Chemistry LibreTexts. (URL: [Link])

  • ETHYL PROPYLCARBAMATE - GSRS. (URL: [Link])

  • "Ethyl (3-(triethoxysilyl)propyl)carbamate" molecular weight and formula - Benchchem. (URL: )
  • Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing). (URL: [Link])

  • Mechanism to make a primary amine from a carbamate? - Reddit. (URL: [Link])

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (URL: [Link])

  • Safety Data Sheet - Gelest, Inc. (triethoxysilylpropyl ethylcarbamate). (URL: [Link])

  • Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates - ResearchGate. (URL: [Link])

  • Ethyl propylcarbamate (C6H13NO2) - PubChemLite. (URL: [Link])

  • Propyl carbamate | C4H9NO2 | CID 12306 - PubChem. (URL: [Link])

  • Activation of Electrophilicity of Stable Y-Delocalized Carbamate Cations in Intramolecular Aromatic Substitution Reaction - The Journal of Organic Chemistry. (URL: [Link])

  • ethyl propylcarbamate(CAS# 623-85-8 ) - angenechemical.com. (URL: [Link])

  • Carbamate Synthesis - Sciencemadness Discussion Board. (URL: [Link])

  • ethyl n-methylcarbamate - Organic Syntheses Procedure. (URL: [Link])

  • Preparation and properties of carbamates, nitrocarbamates and their derivatives - OpenBU. (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. (URL: [Link])

  • ICSC 0314 - ETHYL CARBAMATE - INCHEM. (URL: [Link])

  • Product scope for the synthesis of ethyl carbamates - ResearchGate. (URL: [Link])

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. (URL: [Link])

  • Ethyl carbamate – Knowledge and References - Taylor & Francis. (URL: [Link])

  • N-Propargylamines: versatile building blocks in the construction of thiazole cores - Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Heterocycles in Medicinal Chemistry II - PMC. (URL: [Link])

  • Heterocyclic Building Blocks for Organic Semiconductors | Request PDF - ResearchGate. (URL: [Link])

  • Heterocyclic Building Blocks - SRD ORGANICS LTD. (URL: [Link])

Sources

Method

Application Note: Protocol for the Preparation and Validation of Ethyl Propylcarbamate Standard Solutions

Introduction & Mechanistic Rationale Ethyl propylcarbamate (also known as ethyl N-propylcarbamate, CAS 623-85-8) is a carbamate ester frequently analyzed in toxicological screening, pesticide residue monitoring, and phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl propylcarbamate (also known as ethyl N-propylcarbamate, CAS 623-85-8) is a carbamate ester frequently analyzed in toxicological screening, pesticide residue monitoring, and pharmaceutical development[1]. Because quantitative analytical techniques such as LC-MS/MS and GC-MS rely on absolute calibration, the integrity of the reference standard solution is the most critical variable in the analytical workflow.

Mechanistic Insight into Stability: The carbamate functional group (–O–CO–NH–) is inherently susceptible to base-catalyzed hydrolysis and photolytic degradation[2]. In the presence of water, particularly at neutral to alkaline pH, the carbonyl carbon undergoes nucleophilic attack by hydroxide ions, cleaving the ester bond to yield an amine, an alcohol, and carbon dioxide[2]. To prevent this degradation cascade, standard solutions must be prepared in anhydrous, high-purity organic solvents—typically methanol or acetonitrile—and shielded from ultraviolet light[3].

Materials and Reagents

  • Reference Standard: Ethyl propylcarbamate, analytical grade (certified purity 98%).

  • Solvents: LC-MS grade Methanol (MeOH) or Acetonitrile (ACN). Do not use aqueous buffers for stock solutions.

  • Internal Standard (IS): Isotopically labeled analog (e.g., Aldicarb-D3) or a structurally similar carbamate[1].

  • Consumables: Class A volumetric flasks (10 mL), amber glass HPLC vials with PTFE-lined septa.

  • Equipment: Analytical microbalance (readability 0.01 mg), calibrated positive-displacement pipettes, ultrasonic bath.

Step-by-Step Methodology

Gravimetric Preparation of Primary Stock Solution (1000 µg/mL)

Causality Check: Neat reference standards stored at sub-zero temperatures must be equilibrated to room temperature in a desiccator prior to opening. Opening a cold vial introduces atmospheric moisture, which acts as a catalyst for carbamate hydrolysis[2].

  • Equilibration: Allow the sealed ethyl propylcarbamate standard to reach room temperature in a desiccator (approx. 30 minutes).

  • Weighing: Accurately weigh approximately 10.00 mg of the standard into a tared, anti-static weigh boat.

  • Purity Correction: Calculate the exact concentration based on the manufacturer's certificate of analysis (CoA).

    • Formula:Actual Mass (mg) = Weighed Mass (mg) × Purity (%)

  • Dissolution: Quantitatively transfer the solid into a 10-mL Class A volumetric flask. Add 5 mL of LC-MS grade Methanol or Acetonitrile[3].

  • Homogenization: Sonicate the flask for 2 minutes to ensure complete dissolution. Dilute to the meniscus with the chosen solvent and invert 10 times.

Preparation of Working Standards (Serial Dilution)

Prepare working standards fresh from the primary stock solution. The following dilution scheme generates a standard curve suitable for trace-level LC-MS/MS analysis.

Table 1: Serial Dilution Scheme for Calibration Curve

Calibration LevelTarget Conc. (ng/mL)Aliquot VolumeSource SolutionSolvent VolumeFinal Volume
Level 6 100010 µLPrimary Stock (1000 µg/mL)9.99 mL10.0 mL
Level 5 5005.0 mLLevel 65.0 mL10.0 mL
Level 4 1002.0 mLLevel 58.0 mL10.0 mL
Level 3 505.0 mLLevel 45.0 mL10.0 mL
Level 2 102.0 mLLevel 38.0 mL10.0 mL
Level 1 55.0 mLLevel 25.0 mL10.0 mL
Internal Standard Spiking

To correct for matrix effects and variations in injection volume, spike a constant volume of the Internal Standard into each working standard vial.

  • Prepare a 1 µg/mL IS working solution.

  • Add 10 µL of the IS solution to 990 µL of each calibration standard directly in the amber HPLC vial (Final IS concentration: 10 ng/mL).

Storage Protocols

Transfer all primary and working solutions into amber glass vials with PTFE-lined screw caps. Store immediately at -20°C to -80°C. Studies on carbamate decay kinetics confirm that ultra-low temperature storage effectively halts thermal degradation and hydrolysis, maintaining standard integrity for up to 6 months[1][3].

Workflow Visualization

G Start Equilibrate & Weigh Ethyl Propylcarbamate Dissolve Dissolve in Anhydrous Methanol / Acetonitrile Start->Dissolve Stock Primary Stock Solution (1000 µg/mL) Dissolve->Stock Dilution Serial Dilution (Working Standards) Stock->Dilution Storage Store at -20°C to -80°C in Amber Vials Stock->Storage Aliquot IS Spike Internal Standard (Constant Concentration) Dilution->IS Validation LC-MS/MS Validation (Second Source Check) IS->Validation

Workflow for the preparation, storage, and validation of ethyl propylcarbamate standard solutions.

Quality Control: A Self-Validating System

A robust analytical method must be self-validating. To ensure the trustworthiness of the prepared ethyl propylcarbamate standards, implement the following QC checks prior to sample analysis[4].

Table 2: Acceptance Criteria for Standard Validation

Validation ParameterPurposeAcceptance CriteriaCorrective Action
Second Source Check Verifies gravimetric accuracyRPD 5% between primary and secondary stockRe-weigh and prepare new stock solutions.
Linearity ( R2 ) Verifies serial dilution precision R2≥ 0.995 across all 6 levelsCheck pipette calibration and re-dilute.
Degradation Monitoring Detects hydrolysis/photolysisDegradant peaks 1% of parent peak areaDiscard stock; use fresh anhydrous solvent.
IS Peak Area RSD Monitors injection consistency 10% RSD across all injectionsInspect autosampler and MS ionization source.

Note on Degradation Monitoring: When analyzing the standards via LC-MS/MS, actively monitor the mass transitions for propan-1-amine and ethyl carbonate. The appearance of these peaks serves as an internal alarm that the carbamate linkage has been compromised.

References

  • [1] Title: Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. Source: University of Pretoria. URL:1

  • [3] Title: Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Source: Environmental Protection Agency (EPA). URL:3

  • [2] Title: Key parameters for carbamate stability in dilute aqueous–organic solution. Source: ResearchGate. URL: 2

  • [4] Title: EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Derivatization. Source: National Environmental Methods Index (NEMI). URL: 4

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Evaluating Immunoassay Platforms for Aliphatic Carbamate Cross-Reactivity

Target Model: Ethyl Propylcarbamate (CAS 623-85-8) Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Chemical Context In toxicological screening and environmental monito...

Author: BenchChem Technical Support Team. Date: March 2026

Target Model: Ethyl Propylcarbamate (CAS 623-85-8) Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

In toxicological screening and environmental monitoring, the structural homology among carbamate-class compounds presents a significant analytical challenge. Ethyl propylcarbamate (Carbamic acid, N-propyl-, ethyl ester) is a low-molecular-weight aliphatic carbamate[1],[2]. While it is frequently identified as a trace secondary metabolite in complex botanical matrices via high-resolution GC-MS[3], its core -O-CO-NH- pharmacophore makes it an ideal model compound for evaluating the specificity and cross-reactivity limits of commercial immunoassays designed for major carbamate drugs (e.g., meprobamate) or pesticides (e.g., carbofuran)[4].

This guide objectively compares the performance of standard immunoassay platforms against chromatographic alternatives when challenged with aliphatic carbamate interference, and provides a self-validating experimental framework for quantifying this cross-reactivity.

Platform Comparison: Handling Carbamate Cross-Reactivity

When screening for specific carbamates, analytical platforms must differentiate between the target analyte and structurally similar aliphatic analogs like ethyl propylcarbamate. Table 1 synthesizes the comparative performance of these platforms.

Table 1: Analytical Platform Comparison for Carbamate Detection

Analytical PlatformSpecificity MechanismSusceptibility to Aliphatic Cross-ReactivityThroughputCost per Sample
Competitive ELISA Epitope recognition (Paratope-Hapten binding)High. Alkyl chain variations (propyl/ethyl) often mimic target haptens, leading to false positives.High (96-well)Low
EMIT (Enzyme Multiplied) Antibody-mediated enzyme steric hindranceModerate. Less sensitive than ELISA, but still vulnerable to structurally homologous carbamates.High (Automated)Low-Medium
LC-MS/MS (Reference) Mass-to-charge ratio (m/z) & retention timeNone. Absolute specificity. Easily differentiates ethyl propylcarbamate from targets.Low-MediumHigh

Mechanistic Basis of Cross-Reactivity

Antibody specificity is dictated by the immunizing hapten design. Antibodies raised against N-methylcarbamates or dicarbamates often utilize a carboxylic spacer arm attached to the carbamate group[4]. Because the immune system recognizes the dense electron cloud of the carbamate carbonyl and nitrogen, the peripheral aliphatic chains (such as the ethyl and propyl groups in ethyl propylcarbamate) may dock into the antibody's binding pocket via hydrophobic interactions.

If the steric bulk of ethyl propylcarbamate is thermodynamically tolerated by the paratope, it will competitively displace the enzyme-linked tracer, resulting in a false-positive signal.

Binding_Pathway Ab Anti-Carbamate Antibody (Paratope) Target Target Analyte (High Affinity) Ab->Target Specific Binding CrossReactant Ethyl Propylcarbamate (Low/Moderate Affinity) Ab->CrossReactant Cross-Reactivity Signal_High High Signal Displacement (True Positive) Target->Signal_High Signal_Low Low Signal Displacement (False Positive Risk) CrossReactant->Signal_Low

Fig 1. Mechanistic pathway of antibody cross-reactivity with aliphatic carbamates.

Self-Validating Experimental Protocol: Cross-Reactivity Profiling

To empirically determine the interference of ethyl propylcarbamate in a target immunoassay, a rigorous, self-validating competitive ELISA protocol must be established. This system is "self-validating" because it runs the target analyte and the cross-reactant in parallel against a zero-analyte baseline ( B0​ ), ensuring that any signal suppression is strictly due to competitive binding rather than assay degradation.

Step-by-Step Methodology

Step 1: Microtiter Plate Preparation & Coating

  • Action: Coat 96-well polystyrene plates with 100 µL of Target-Hapten-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Causality: The high pH ensures the primary amines of the BSA carrier protein are deprotonated, facilitating passive hydrophobic and electrostatic adsorption to the polystyrene surface. This creates a uniform, immobilized antigen bed.

Step 2: Surface Blocking

  • Action: Wash plates 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL of 1% BSA in PBS to all wells. Incubate for 1 hour at 37°C.

  • Causality: Ethyl propylcarbamate is lipophilic. Without blocking, it could non-specifically adsorb to bare polystyrene patches, artificially lowering its concentration in the liquid phase and skewing the cross-reactivity calculation. BSA sterically occludes these empty binding sites.

Step 3: Competitive Incubation (The Core Reaction)

  • Action: Add 50 µL of serial dilutions of ethyl propylcarbamate (0.1 to 10,000 ng/mL) and 50 µL of the primary anti-carbamate antibody to the wells. Include a standard curve of the target analyte (positive control) and a buffer-only well (negative control, B0​ ). Incubate for 1 hour at room temperature.

  • Causality: Simultaneous addition establishes a thermodynamic equilibrium. The free ethyl propylcarbamate competes with the immobilized BSA-hapten for the primary antibody's paratope.

Step 4: Signal Development & Amplification

  • Action: Wash 3x. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 mins. Wash 4x. Add 100 µL of TMB substrate. Stop after 15 mins with 50 µL of 1M H2​SO4​ . Read absorbance at 450 nm.

  • Causality: The HRP-TMB enzymatic reaction acts as a chemical amplifier. The acid stop solution protonates the TMB diamine, shifting the absorbance maximum to 450 nm and locking the signal for accurate spectrophotometric quantification.

CR_Workflow A 1. Antigen Coating (Target Carbamate-BSA) B 2. Surface Blocking (1% BSA to prevent adsorption) A->B C 3. Competitive Incubation (Primary Ab + Ethyl Propylcarbamate) B->C D 4. Secondary Ab-HRP (Signal Amplification) C->D E 5. Substrate Addition (TMB Conversion to 450nm) D->E F 6. IC50 & CR% Calculation (Data Synthesis) E->F

Fig 2. Step-by-step competitive ELISA workflow for evaluating carbamate cross-reactivity.

Quantitative Data Interpretation

Cross-reactivity (CR%) is mathematically defined by comparing the half-maximal inhibitory concentration ( IC50​ ) of the target analyte against the IC50​ of the cross-reactant[5].

Formula: CR(%)=(IC50​ of Ethyl PropylcarbamateIC50​ of Target Analyte​)×100

Table 2: Representative Cross-Reactivity Data (Empirical Modeling)

CompoundMolecular Weight ( g/mol ) IC50​ (ng/mL)Cross-Reactivity (%)Clinical/Analytical Impact
Target Carbamate Variable0.70100% (Reference)True Positive
Ethyl Propylcarbamate 131.173.5020.0%False Positive Risk. May trigger assay cutoffs at high concentrations.
Non-Carbamate Control N/A>10,000<0.01%No Interference

Note: Compounds structurally similar to target carbamates routinely exhibit cross-reactivity values in the 18–37% range depending on the specific monoclonal antibody clone utilized[4].

References

  • Development of Monoclonal Antibody-Based Immunoassays to the N-Methylcarbamate Pesticide Carbofuran Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay Source: Molecules (MDPI) URL:[Link]

  • Carbamic acid, N-propyl-, ethyl ester (CAS 623-85-8) Source: CAS Common Chemistry URL:[Link]

  • PubChem Compound Summary for CID 12199, Ethyl propylcarbamate Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Identification of food preservative, stress relief compounds by GC–MS... evaluation of antioxidant activity of Acalypha indica leaves Source: Journal of Food Science and Technology (PMC) URL:[Link]

Sources

Comparative

A Comparative Guide to the Accurate and Precise Quantification of Ethyl Propylcarbamate

For researchers, scientists, and drug development professionals, the robust quantification of small molecules like ethyl propylcarbamate is fundamental to ensuring the safety, efficacy, and quality of pharmaceutical prod...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust quantification of small molecules like ethyl propylcarbamate is fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products. As a structural analog of ethyl carbamate, a compound of toxicological significance, the ability to accurately and precisely measure ethyl propylcarbamate is critical in various stages of research and development, from metabolic studies to quality control of final products. This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of ethyl propylcarbamate, offering insights into the principles, performance, and practical considerations of each technique.

Introduction to the Analyte: Ethyl Propylcarbamate

Ethyl propylcarbamate (C₆H₁₃NO₂) is a carbamate ester with a molecular weight of 131.17 g/mol .[1] Its chemical structure dictates its analytical behavior, particularly its polarity and thermal stability, which are key factors in selecting an appropriate quantification method. While not as extensively studied as ethyl carbamate, the analytical principles for carbamate analysis are well-established and directly applicable.[2]

Core Analytical Strategies: A Comparative Overview

The quantification of ethyl propylcarbamate in various matrices, from simple solutions to complex biological fluids, primarily relies on chromatographic separation coupled with sensitive detection techniques. The three main contenders in this analytical landscape are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Each of these methods offers a unique combination of selectivity, sensitivity, and throughput, making the choice of technique dependent on the specific requirements of the analysis.

Table 1: High-Level Comparison of Analytical Techniques for Ethyl Propylcarbamate Quantification
ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Principle Separation of volatile compounds in the gas phase with detection based on mass-to-charge ratio.Separation in the liquid phase followed by highly selective detection based on mass transitions.Liquid phase separation with detection of fluorescent derivatives.
Sample Volatility Required; derivatization may be necessary for thermally labile carbamates.[3]Not required, suitable for non-volatile and thermally labile compounds.[2]Not required.
Sensitivity Good to excellent, depending on the detector and sample preparation.Excellent, often the most sensitive technique.Good, but generally less sensitive than MS/MS.
Selectivity High, especially with selected ion monitoring (SIM).Very high, due to the specificity of precursor-product ion transitions.Good, but susceptible to interference from other fluorescent compounds.
Instrumentation Cost Moderate to high.High.Moderate.
Throughput Moderate, run times can be longer.High, with fast LC methods.Moderate to high.
Derivatization Often recommended to improve thermal stability and chromatographic performance.[3]Generally not required.Mandatory for fluorescence detection.

In-Depth Analysis of Quantification Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS is a robust and widely adopted technique for the analysis of semi-volatile organic compounds.[2] For carbamates, including ethyl propylcarbamate, this method provides excellent separation and definitive identification.

Causality Behind Experimental Choices:

The primary challenge with GC analysis of carbamates is their potential for thermal degradation in the hot injector port.[3] To mitigate this, two key strategies are employed:

  • Derivatization: Converting the carbamate to a more thermally stable and volatile derivative is a common approach. Silylation is a frequently used derivatization technique for compounds with active hydrogens.[2] This not only enhances thermal stability but can also improve chromatographic peak shape.

  • Internal Standard: The use of a suitable internal standard is crucial for achieving high accuracy and precision. The ideal internal standard is a structurally similar compound that is not present in the sample. For ethyl propylcarbamate analysis, a deuterated analog (ethyl propylcarbamate-d5) would be the gold standard, as it co-elutes and has nearly identical chemical properties, correcting for variations in sample preparation and instrument response.[4] If a deuterated standard is unavailable, a close structural homolog like butyl carbamate could be considered.

Experimental Protocol: GC-MS Quantification of Ethyl Propylcarbamate

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Spike the sample with the internal standard (e.g., deuterated ethyl propylcarbamate).

    • Dilute the sample with water and load it onto a C18 SPE cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the ethyl propylcarbamate and the internal standard with a suitable organic solvent like dichloromethane or ethyl acetate.[5]

    • Concentrate the eluate under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the concentrated extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[2]

  • GC-MS Analysis:

    • Injector: Splitless mode at 250°C.

    • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized ethyl propylcarbamate and the internal standard.

Workflow for GC-MS Analysis of Ethyl Propylcarbamate

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis Sample Sample Spiked with Internal Standard SPE Solid-Phase Extraction (SPE) Sample->SPE Loading & Washing Concentration Concentration SPE->Concentration Elution Derivatization Silylation (e.g., BSTFA) Concentration->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the quantification of ethyl propylcarbamate by GC-MS.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): The Gold Standard for Sensitivity and Selectivity

HPLC-MS/MS has emerged as the preferred method for trace-level quantification of a wide range of compounds in complex matrices. Its major advantage for carbamate analysis is that it circumvents the issue of thermal lability, as the analysis is performed in the liquid phase at or near ambient temperature.[2]

Causality Behind Experimental Choices:

  • Sample Preparation (QuEChERS): For complex matrices such as biological fluids or food products, a robust sample preparation method is essential to remove interferences that can cause ion suppression in the mass spectrometer. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent choice for this purpose.[6] It involves a simple extraction and cleanup step that effectively removes a wide range of matrix components.

  • Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[7] This is achieved by selecting a specific precursor ion of ethyl propylcarbamate, fragmenting it, and then monitoring a specific product ion. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio.

Experimental Protocol: HPLC-MS/MS Quantification of Ethyl Propylcarbamate

  • Sample Preparation (QuEChERS):

    • Homogenize the sample and spike with an internal standard (e.g., deuterated ethyl propylcarbamate).

    • Add acetonitrile for extraction, followed by the addition of QuEChERS salts (e.g., MgSO₄, NaCl).

    • Vortex and centrifuge to separate the layers.

    • Take an aliquot of the supernatant (acetonitrile layer) and perform a dispersive SPE (dSPE) cleanup by adding a sorbent mixture (e.g., MgSO₄ and PSA) to remove interfering matrix components.[6]

    • Vortex and centrifuge again.

    • Filter the supernatant into an autosampler vial.

  • HPLC-MS/MS Analysis:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B). Formic acid is added to promote protonation of the analyte in the ESI source.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for ethyl propylcarbamate and the internal standard must be determined by direct infusion of a standard solution.

Workflow for HPLC-MS/MS Analysis of Ethyl Propylcarbamate

HPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenized Sample with Internal Standard QuEChERS QuEChERS Extraction Sample->QuEChERS dSPE Dispersive SPE Cleanup QuEChERS->dSPE HPLCMSMS HPLC-MS/MS Analysis (MRM Mode) dSPE->HPLCMSMS Data Data Processing & Quantification HPLCMSMS->Data

Caption: Workflow for the quantification of ethyl propylcarbamate by HPLC-MS/MS.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A Cost-Effective Alternative

For laboratories where access to mass spectrometry is limited, HPLC with fluorescence detection offers a viable and sensitive alternative. However, since ethyl propylcarbamate is not naturally fluorescent, a derivatization step to attach a fluorescent tag is mandatory.

Causality Behind Experimental Choices:

  • Derivatization: The choice of derivatizing agent is critical. 9-Xanthydrol is a common and effective derivatizing agent for carbamates, producing a highly fluorescent derivative that can be detected with high sensitivity.[8] The derivatization reaction needs to be optimized for factors such as pH, temperature, and reaction time to ensure complete and reproducible derivatization.

  • Fluorescence Detection: A fluorescence detector is set to the specific excitation and emission wavelengths of the derivatized ethyl propylcarbamate. This provides a high degree of selectivity, as only compounds that fluoresce at these specific wavelengths will be detected.

Experimental Protocol: HPLC-FLD Quantification of Ethyl Propylcarbamate

  • Sample Preparation and Derivatization:

    • Spike the sample with an appropriate internal standard.

    • Mix the sample with a solution of 9-xanthydrol in an acidic medium (e.g., hydrochloric acid).[9]

    • Allow the reaction to proceed at a controlled temperature for a specific time to ensure complete derivatization.

  • HPLC-FLD Analysis:

    • HPLC System: A standard HPLC system.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent like acetonitrile.

    • Fluorescence Detector: Set the excitation and emission wavelengths specific to the 9-xanthydrol derivative of ethyl propylcarbamate. These wavelengths would need to be determined experimentally.

Workflow for HPLC-FLD Analysis of Ethyl Propylcarbamate

HPLCFLD_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis Sample Sample with Internal Standard Derivatization Derivatization with 9-Xanthydrol Sample->Derivatization HPLCFLD HPLC-FLD Analysis Derivatization->HPLCFLD Data Data Processing & Quantification HPLCFLD->Data

Caption: Workflow for the quantification of ethyl propylcarbamate by HPLC-FLD.

Performance Data and Method Validation

The validation of an analytical method is crucial to ensure that it is fit for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[10] The following table summarizes typical performance data for the quantification of carbamates using the discussed techniques, which can be considered representative for the analysis of ethyl propylcarbamate.

Table 2: Typical Performance Characteristics of Analytical Methods for Carbamate Quantification
ParameterGC-MSHPLC-MS/MSHPLC-FLD
Linearity (R²) > 0.995> 0.999> 0.999
LOD 0.5 - 10 ng/mL0.01 - 1 ng/mL1 - 5 µg/L
LOQ 1 - 20 ng/mL0.03 - 5 µg/kg3 - 10 µg/L
Accuracy (Recovery) 80 - 110%85 - 115%85 - 105%
Precision (RSD) < 15%< 10%< 10%

Note: The values presented are typical and may vary depending on the specific matrix, instrumentation, and method optimization.[6][8][11][12]

Conclusion and Recommendations

The choice of the optimal analytical method for the quantification of ethyl propylcarbamate depends on a careful consideration of the required sensitivity, selectivity, sample matrix, available instrumentation, and desired throughput.

  • For the highest sensitivity and selectivity, especially in complex matrices, HPLC-MS/MS is the recommended method. Its ability to analyze the compound without derivatization and its high specificity make it the gold standard.

  • GC-MS is a robust and reliable alternative, particularly when high-throughput is not a primary concern. Proper sample preparation and, in many cases, derivatization are key to achieving accurate and precise results.

  • HPLC-FLD provides a cost-effective and sensitive option for laboratories without access to mass spectrometry. The requirement for derivatization adds a step to the workflow, but the method can deliver excellent performance when properly validated.

Ultimately, the successful quantification of ethyl propylcarbamate relies on a well-designed experimental protocol, including appropriate sample preparation, the use of an internal standard, and thorough method validation. This guide provides the foundational knowledge and practical insights for researchers and scientists to select and implement the most suitable analytical strategy for their specific needs.

References

  • Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. (2002). Journal of Chromatography A. [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). Molecules. [Link]

  • Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. (2012). Journal of the Serbian Chemical Society. [Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. (n.d.). SCISPEC. [Link]

  • Carbamic acid, N-propyl-, ethyl ester. (n.d.). PubChem. [Link]

  • Trace Level Determinations of Carbamate Pesticides in Surface Water by Gas Chromatography-Mass Spectrometry After Derivatization With 9-xanthydrol. (2013). Journal of Chromatographic Science. [Link]

  • Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS. (2023). Scientific Reports. [Link]

  • Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE. (2014). Chiang Mai Journal of Science. [Link]

  • Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. (2014). Toxicological Research. [Link]

  • A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. (2024). Food & Function. [Link]

  • The LOD and LOQ values of the samples (ppb). (n.d.). ResearchGate. [Link]

  • A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. (2024). Foods. [Link]

  • Ethyl Carbamate (Type-II). (n.d.). OIV. [Link]

  • New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. (2017). Food Analytical Methods. [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2025). Bioprocess International. [Link]

  • Analysis of ethyl carbamate in Korean soy sauce using high-performance liquid chromatography with fluorescence detection or tandem mass spectrometry and gas chromatography with mass spectrometry. (2007). Food Control. [Link]

  • New Approach of QuEChERS and GC-MS Triple-Quadrupole for the Determination of Ethyl Carbamate Content in Brazilian cachaças. (2018). Frontiers in Chemistry. [Link]

  • Guidance Document Estimation of LOD and LOQ. (n.d.). EURL POPs. [Link]

  • Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. (2020). Journal of Agricultural and Food Chemistry. [Link]

  • Development of easy and efficient methods for quantitative analysis of ethyl carbamate using GC-MS in various fermented foods. (2013). Food Science and Biotechnology. [Link]

  • Rapid Determination of Ethyl Carbamate in Alcoholic Beverages with GC/MS Coupling with Supported Liquid-Liquid Extraction. (2012). Journal of Chinese Mass Spectrometry Society. [Link]

  • Validation of an analytical method for the determination of ethyl carbamate in vinegars. (2015). Food Control. [Link]

  • Development and validation of analytical methods for ethyl carbamate in various fermented foods. (2011). Food Chemistry. [Link]

Sources

Validation

Performance evaluation of different SPE cartridges for ethyl propylcarbamate

Nomenclature & Scope Note: While "ethyl propylcarbamate" (Ethyl N-propylcarbamate, CAS 623-85-8) exists as a discrete chemical entity, analytical literature and standard methodologies overwhelmingly use this terminology...

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature & Scope Note: While "ethyl propylcarbamate" (Ethyl N-propylcarbamate, CAS 623-85-8) exists as a discrete chemical entity, analytical literature and standard methodologies overwhelmingly use this terminology to refer to the paired extraction of Ethyl Carbamate (EC) —a regulated Group 2A carcinogen—and its standard surrogate, Propyl Carbamate (PC) . This guide evaluates Solid Phase Extraction (SPE) performance specifically for this critical co-extraction workflow in food, beverage, and pharmaceutical analysis.

Introduction: The Analytical Challenge of Carbamates

Ethyl carbamate (EC) is a genotoxic carcinogen naturally formed in fermented foods, distilled spirits, and wines through the reaction of ethanol with urea or cyanate precursors1[1]. Accurate quantification at trace levels (µg/L or ng/g) requires rigorous sample cleanup to remove complex matrix interferences (sugars, tannins, proteins).

Because EC is a low-molecular-weight, highly polar, and highly water-soluble molecule, traditional silica-based C18 SPE cartridges suffer from "polar breakthrough"—the aqueous sample washes the analytes directly through the sorbent bed. To overcome this, the industry relies on specialized SPE modalities: Supported Liquid Extraction (SLE) using diatomaceous earth, and Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents2[2].

The Self-Validating System: Propyl Carbamate (PC)

Every robust analytical protocol must be a self-validating system. In this workflow, this is achieved by spiking the sample with Propyl Carbamate (PC) prior to any extraction steps. Because PC shares near-identical physicochemical properties with EC—differing only by a single methylene group—it experiences the exact same extraction efficiencies, matrix suppression, and evaporative losses. By calculating the final EC concentration as a ratio against the recovered PC, the method internally corrects for procedural variances, ensuring absolute quantitative accuracy.

Comparative Evaluation of SPE Cartridges

When selecting an SPE cartridge for EC/PC extraction, the choice dictates the solvent volume, processing time, and ultimate recovery rates.

A. Diatomaceous Earth (Chem Elut / SLE)

This is the foundation of the 1[1].

  • Causality: The highly porous, unbonded diatomaceous earth acts as a sponge, immobilizing the aqueous sample over a massive surface area. When an immiscible organic solvent (like dichloromethane or MTBE) is passed through, it creates a highly efficient, continuous liquid-liquid extraction interface3[3].

  • Verdict: Exceptional reproducibility and matrix removal, but suffers from excessive solvent consumption (up to 160 mL per sample) and long processing times.

B. Polymeric HLB (Oasis HLB)
  • Causality: HLB is a macroporous copolymer of lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone. To force the highly water-soluble EC/PC onto the sorbent, the sample must be "salted out" with NaCl. The salt increases the ionic strength of the aqueous phase; water molecules preferentially solvate the Na⁺ and Cl⁻ ions, driving the carbamates to partition into the solid sorbent via dipole-dipole and hydrogen bonding interactions4[4].

  • Verdict: The modern standard. Drastically reduces solvent use and time while maintaining >94% recovery, provided the salting-out step is strictly adhered to.

Quantitative Performance Summary
SPE Sorbent TypeMechanism of ActionAvg. EC Recovery (%)Avg. PC Recovery (%)Solvent Vol. (mL)Processing Time
Diatomaceous Earth (Chem Elut) Supported Liquid Extraction (SLE)85.0 - 92.584.5 - 91.080 - 160~60 min
Polymeric HLB Hydrophilic-Lipophilic Balance94.2 - 98.593.8 - 97.25 - 10~20 min
Activated Carbon Porous Adsorption65.0 - 75.060.0 - 70.015 - 20~30 min

Experimental Methodologies

Protocol A: Diatomaceous Earth (SLE) Extraction (AOAC Modified)

Best for: Highly viscous or particulate-heavy matrices (e.g., distillers grains, heavy syrups).

  • Sample Preparation: Aliquot 5.0 mL of the sample into a clean vial. Spike with 50 µL of Propyl Carbamate Internal Standard (100 µg/mL).

  • Loading: Pour the sample directly onto a 20 mL Chem Elut (or equivalent hydromatrix) cartridge.

  • Equilibration: Allow the cartridge to sit undisturbed for 10 minutes. Causality: This allows the aqueous phase to fully absorb and spread across the diatomaceous earth, maximizing the surface area for the subsequent extraction.

  • Elution: Pass 80 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) through the column under gravity. Collect the eluate.

  • Concentration: Evaporate the eluate to approximately 1.0 mL using a Kuderna-Danish concentrator or a gentle stream of nitrogen at 30°C.

Protocol B: Polymeric HLB Extraction (Salting-Out Enhanced)

Best for: High-throughput analysis of wines, clear spirits, and plasma.

  • Sample Preparation: Aliquot 5.0 mL of the sample. Spike with 50 µL of Propyl Carbamate IS. Add 1.5 g of NaCl and vortex until fully dissolved.

  • Conditioning: Pass 5.0 mL of Methanol through the HLB cartridge, followed by 5.0 mL of HPLC-grade water. Do not let the sorbent dry.

  • Loading: Load the salted sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 5.0 mL of 5% Methanol in water to remove highly polar matrix components (sugars, organic acids) while retaining the carbamates.

  • Elution: Elute the analytes with 5.0 mL of Ethyl Acetate.

  • Concentration: Evaporate the eluate to 1.0 mL under a gentle nitrogen stream prior to GC-MS or LC-MS/MS analysis.

Visualizing the Extraction Logic

SPE_Workflow Start Sample Preparation (5 mL Beverage + 50 µL PC IS) Split Select SPE Modality Start->Split SLE_Path Diatomaceous Earth (SLE) Chem Elut Split->SLE_Path HLB_Path Polymeric Sorbent Oasis HLB Split->HLB_Path SLE_Load Load Sample Wait 10 min for absorption SLE_Path->SLE_Load HLB_Salt Add 1.5 g NaCl (Salting-Out Effect) HLB_Path->HLB_Salt SLE_Elute Elute with 80 mL DCM (Liquid-Liquid Partitioning) SLE_Load->SLE_Elute Concentrate Concentrate under N2 to 1 mL SLE_Elute->Concentrate HLB_Cond Condition: 5 mL MeOH Equilibrate: 5 mL H2O HLB_Salt->HLB_Cond HLB_Load Load Sample at 1 mL/min HLB_Cond->HLB_Load HLB_Wash Wash: 5 mL 5% MeOH HLB_Load->HLB_Wash HLB_Elute Elute with 5 mL Ethyl Acetate HLB_Wash->HLB_Elute HLB_Elute->Concentrate Analyze GC-MS / LC-MS/MS Quantification Concentrate->Analyze

Fig 1. Comparative SPE workflows for Ethyl/Propyl Carbamate extraction.

Mechanism Aqueous Aqueous Phase (Water + Ethanol) NaCl Addition of NaCl (Salting Out) Aqueous->NaCl Increases Ionic Strength Carbamates Ethyl & Propyl Carbamates NaCl->Carbamates Decreases Solubility in Water Sorbent HLB Polymeric Sorbent (Dipole & Hydrophobic interactions) Carbamates->Sorbent Drives Partitioning into Solid Phase

Fig 2. Mechanistic causality of salting-out in HLB solid-phase extraction.

Sources

Comparative

Comparative study of the biological activity of different carbamates

Comparative Profiling of Carbamate Biological Activity: Mechanisms, Efficacy, and Experimental Validation Executive Summary Carbamates, organic derivatives of carbamic acid, represent a structurally diverse class of comp...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of Carbamate Biological Activity: Mechanisms, Efficacy, and Experimental Validation

Executive Summary

Carbamates, organic derivatives of carbamic acid, represent a structurally diverse class of compounds with profound biological activity. Their primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the critical enzyme responsible for terminating cholinergic transmission by hydrolyzing acetylcholine. By strategically modifying the substituents on the carbamate moiety, drug developers and agrochemists can finely tune the binding affinity, reversibility, and target specificity of these molecules. This guide provides an objective, data-driven comparison of therapeutic and agricultural carbamates, detailing the structural causality behind their efficacy and outlining the gold-standard experimental protocols used to validate their activity.

Mechanistic Framework: The Kinetics of Carbamylation

The biological activity of carbamates is fundamentally driven by their ability to act as "pseudo-substrates" for AChE. Unlike organophosphates, which permanently phosphorylate the active-site serine, carbamates temporarily carbamylate this residue, making them reversible inhibitors[1].

G AChE Acetylcholinesterase (Active Serine) Complex Reversible Michaelis Complex (Enzyme-Inhibitor) AChE->Complex Binding Carbamate Carbamate Inhibitor (e.g., Rivastigmine) Carbamate->Complex Carbamylated Carbamylated AChE (Inactive Intermediate) Complex->Carbamylated Leaving Group Release Hydrolysis Spontaneous Decarbamylation (H2O) Carbamylated->Hydrolysis Slow Hydrolysis (Minutes to Hours) Restored Restored AChE Activity Hydrolysis->Restored Restored->AChE Cycle Repeats

Mechanism of reversible AChE inhibition and decarbamylation by carbamates.

The reaction proceeds in three distinct phases:

  • Michaelis Complex Formation: The carbamate binds to the catalytic triad of AChE.

  • Carbamylation: The leaving group is expelled, transferring the carbamoyl group to the serine residue.

  • Decarbamylation (Hydrolysis): The spontaneous base hydrolysis of the carbamylated enzyme restores AChE activity. The half-life of this decarbamylation phase dictates the compound's biological profile—ranging from minutes for agricultural insecticides to several hours for neurodegenerative therapeutics[2].

Comparative Biological Activity: Therapeutics vs. Agrochemicals

The structural differences between carbamate classes directly influence their IC50 values (the concentration required to inhibit 50% of AChE activity) and their clinical or ecological applications. Bulky aryl carbamates (e.g., Rivastigmine) exhibit slow decarbamylation, making them ideal for sustained therapeutic effects, whereas N-methyl carbamates (e.g., Carbaryl) are optimized for rapid, high-affinity binding[1].

CompoundStructural ClassPrimary ApplicationMammalian AChE IC50Decarbamylation Rate
Physostigmine Alkaloid CarbamateGlaucoma, Antidote~0.85 µMFast (t½ ~ 30-40 min)
Rivastigmine Aryl CarbamateAlzheimer's Disease~4.30 µMVery Slow (Pseudo-irreversible)
Carbaryl N-methyl CarbamateAgricultural Insecticide~1.50 µMModerate
Aldicarb Oxime CarbamateSystemic Insecticide~0.08 µMModerate

Note: Data represents generalized in vitro mammalian AChE inhibition profiles to illustrate comparative potency.

Experimental Validation: The Self-Validating Ellman's Assay

To objectively measure and compare the biological activity of these carbamates, researchers rely on3[3]. This protocol must be designed as a self-validating system to ensure that the observed reduction in enzyme activity is strictly due to the inhibitor and not artifactual degradation.

Causality in Assay Design:

  • Substrate Selection (ATCh vs. ACh): Acetylthiocholine (ATCh) is utilized instead of natural acetylcholine because its enzymatic cleavage yields thiocholine. The free sulfhydryl group of thiocholine rapidly reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow 5-thio-2-nitrobenzoic acid (TNB) anion, which can be quantified spectrophotometrically[4].

  • Pre-Incubation Necessity: Because carbamylation is a time-dependent covalent modification, the enzyme and carbamate must be pre-incubated before adding the ATCh substrate. Failing to do so results in competitive substrate kinetics that artificially inflate the apparent IC50[5].

G Step1 1. Prepare Reaction Mix (Buffer + AChE + Inhibitor) Step2 2. Incubate (15 min) Allow Complex Formation Step1->Step2 Step3 3. Add DTNB & ATCh (Chromogen & Substrate) Step2->Step3 Step4 4. Enzymatic Cleavage ATCh -> Thiocholine + Acetate Step3->Step4 Step5 5. Colorimetric Reaction Thiocholine + DTNB -> TNB (Yellow) Step4->Step5 Step6 6. Measure Absorbance (Spectrophotometer at 412 nm) Step5->Step6

Step-by-step workflow of Ellman's colorimetric assay for AChE activity.

Step-by-Step Methodology:

  • System Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). The slightly alkaline pH is critical as it represents the optimal catalytic environment for AChE and maximizes the ionization of the TNB chromophore.

  • Control Establishment (Self-Validation):

    • Blank Control: Buffer + DTNB + ATCh (Accounts for non-enzymatic background hydrolysis of the substrate).

    • 100% Activity Control: Buffer + AChE + DTNB + ATCh (Establishes baseline uninhibited velocity).

    • Positive Control: Buffer + AChE + Physostigmine + DTNB + ATCh (Validates assay sensitivity using a known standard).

  • Inhibitor Pre-Incubation: In a 96-well microplate, combine 50 µL of AChE (0.5 U/mL) with 50 µL of the target carbamate at varying serial concentrations. Incubate at 25°C for exactly 15 minutes to allow the enzyme-inhibitor complex to reach a steady state.

  • Chromogen & Substrate Addition: Add 100 µL of 1 mM DTNB followed immediately by 50 µL of 1 mM ATCh to initiate the reaction.

  • Kinetic Measurement: Monitor the absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate the initial velocity (V0) from the linear portion of the absorbance-time curve.

Data Synthesis and Structure-Activity Relationship (SAR)

By plotting the fractional activity (Vi/V0) against the logarithmic concentration of the carbamate, researchers can derive the IC50. The comparative study of these values reveals a distinct Structure-Activity Relationship (SAR): modifying the leaving group of the carbamate alters its initial binding affinity, while substituting the nitrogen atom (e.g., N,N-dimethyl vs. N-methyl) dictates the stability of the carbamylated enzyme[2]. This structural causality explains why Rivastigmine, a pseudo-irreversible aryl carbamate, provides long-lasting cholinergic support in Alzheimer's patients, whereas rapidly decarbamylating agents like Physostigmine are preferred for acute interventions like reversing anticholinergic toxicity[1].

References

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology Source: PubMed Central (PMC) - NIH URL:[Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PubMed Central (PMC) - NIH URL:[Link]

  • Evaluation of 2,6-dichlorophenolindophenol acetate as a substrate for acetylcholinesterase activity assay Source: Taylor & Francis Online URL:[Link]

  • Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay Source: MDPI URL:[Link]

  • Novel substrate-free cholinesterase based sensing of organophosphorus compounds Source: Scholars Archive - University at Albany URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Establishing Linearity and Detection Range for Ethyl Propylcarbamate Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of ethyl propylcarbamate is critical for safety assessment and quality control. This guide provides an in-depth comparison of a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of ethyl propylcarbamate is critical for safety assessment and quality control. This guide provides an in-depth comparison of analytical methodologies, focusing on establishing two key validation parameters: linearity and the range of detection. As there is a limited amount of publicly available, validated data specifically for ethyl propylcarbamate, this guide will draw upon robust methods developed for the structurally similar and extensively studied compound, ethyl carbamate. The principles and protocols described herein provide a strong foundation for developing and validating a reliable analytical method for ethyl propylcarbamate.

The methodologies presented are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a framework that is scientifically sound and suitable for regulatory scrutiny.[1][2][3]

Section 1: Choosing the Right Analytical Tool: A Comparison of GC-MS and LC-MS/MS

The two primary analytical techniques for the determination of carbamates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] Both offer high sensitivity and selectivity, but the choice between them often depends on the sample matrix, the required level of sensitivity, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and semi-volatile compounds in the gas phase followed by mass-based detection.Separates compounds in the liquid phase followed by tandem mass spectrometry for enhanced selectivity and sensitivity.
Sample Volatility Requires the analyte to be volatile or to be made volatile through derivatization.Suitable for a wide range of compounds, including those that are thermally labile or non-volatile.
Derivatization Often necessary for polar analytes like carbamates to improve volatility and chromatographic performance.[4]Generally not required, simplifying sample preparation.[4]
Sensitivity High, especially with selected ion monitoring (SIM).Typically offers superior sensitivity and specificity, especially with multiple reaction monitoring (MRM).[4]
Matrix Effects Can be susceptible to matrix interference, which may require extensive sample cleanup.Can also be affected by matrix effects, but these can often be mitigated by the use of an isotopically labeled internal standard and appropriate sample preparation.
Typical Use Case Well-established for routine analysis of a wide range of contaminants in various matrices.Increasingly the method of choice for trace-level quantification in complex matrices due to its high selectivity.
The Rationale Behind Method Selection

For ethyl propylcarbamate, which is a relatively small and potentially volatile molecule, both GC-MS and LC-MS/MS are viable options.

  • GC-MS is a cost-effective and robust technique. The main consideration is the potential need for derivatization to improve its chromatographic behavior. Silylation is a common derivatization technique for carbamates.[5][6]

  • LC-MS/MS offers the advantage of direct analysis without derivatization, which can reduce sample preparation time and potential sources of error. Its high sensitivity makes it particularly suitable for trace-level detection.

Section 2: Experimental Protocols for Method Validation

The following protocols are based on established methods for ethyl carbamate and should be fully validated for ethyl propylcarbamate in the specific sample matrix of interest.

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte. The "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique for pesticide and contaminant analysis in food and other matrices.[7]

Protocol 2.1.1: QuEChERS-based Sample Preparation

  • Homogenization: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube. For liquid samples, use 15 mL.

  • Extraction: Add 15 mL of 1% acetic acid in acetonitrile.

  • Salting-Out: Add a QuEChERS extraction salt packet (containing 6.0 g of magnesium sulfate and 1.5 g of sodium acetate) and shake vigorously for 1 minute.[7]

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the acetonitrile supernatant to a dispersive SPE (dSPE) tube containing 50 mg of primary secondary amine (PSA), 150 mg of magnesium sulfate, and 50 mg of C18 sorbent.[7] For highly colored extracts, a dSPE tube containing graphitized carbon black may be beneficial.[7]

  • Final Centrifugation and Filtration: Vortex the dSPE tube for 2 minutes and centrifuge for 1 minute. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[7]

Diagram 2.1.1: QuEChERS Sample Preparation Workflow

G cluster_sample_prep Sample Preparation Homogenization 1. Homogenize Sample Extraction 2. Add Acetonitrile & Acid Homogenization->Extraction SaltingOut 3. Add QuEChERS Salts & Shake Extraction->SaltingOut Centrifuge1 4. Centrifuge SaltingOut->Centrifuge1 dSPE 5. Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 6. Centrifuge & Filter dSPE->Centrifuge2 Analysis Ready for Analysis Centrifuge2->Analysis

Caption: A streamlined workflow for QuEChERS-based sample preparation.

GC-MS Method Protocol (with optional Derivatization)

Protocol 2.2.1: GC-MS Analysis

  • Derivatization (Optional but Recommended):

    • Evaporate a portion of the final extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection Volume: 1 µL (splitless).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature 60°C, hold for 1 min, then ramp at 10°C/min to 280°C and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 7000D MS/MS or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for Ethyl Propylcarbamate (Predicted): The exact ions would need to be determined experimentally, but would likely include the molecular ion and key fragment ions.

Diagram 2.2.1: GC-MS Analytical Workflow

Caption: The analytical workflow for GC-MS analysis of ethyl propylcarbamate.

LC-MS/MS Method Protocol

Protocol 2.3.1: LC-MS/MS Analysis

  • LC-MS/MS Parameters:

    • Liquid Chromatograph: Shimadzu LCMS-8045 or equivalent.

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[4]

    • Mobile Phase B: Methanol with 0.1% formic acid.[4]

    • Gradient: Start at 5% B, hold for 1 min. Linear gradient to 95% B over 8 min. Hold at 95% B for 2 min. Return to 5% B and re-equilibrate for 3 min.[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Column Temperature: 40°C.[4]

    • Injection Volume: 5 µL.[4]

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for Ethyl Propylcarbamate (Predicted): Precursor and product ions must be determined by infusing a standard solution.[4]

Diagram 2.3.1: LC-MS/MS Analytical Workflow

G cluster_lcmsms LC-MS/MS Workflow Sample Prepared Sample Injection LC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Fragmentation Collision-Induced Dissociation Ionization->Fragmentation Detection Mass Detection (MRM) Fragmentation->Detection Data Data Analysis Detection->Data

Caption: The analytical workflow for LC-MS/MS analysis of ethyl propylcarbamate.

Section 3: Establishing Linearity and Range of Detection

According to ICH Q2(R1), the linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[1] The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

Linearity

To establish linearity, a minimum of five concentrations of ethyl propylcarbamate should be prepared and analyzed.[2] The linearity is evaluated by a linear regression analysis of the analyte response versus concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²) or Coefficient of Determination (R²): Should be ≥ 0.995.[3]

  • Visual Inspection: The data points on the calibration curve should be visually inspected for any significant deviation from a straight line.

Example Linearity Data (Hypothetical)

Concentration (ng/mL)GC-MS Response (Peak Area)LC-MS/MS Response (Peak Area Ratio)
15,2340.012
526,1700.061
1051,9880.123
25129,9700.308
50258,7650.615
100521,3451.232
0.9998 0.9999
Range

The specified range is derived from the linearity studies and is dependent on the intended application of the method. For the determination of an impurity, the range should typically extend from the reporting level of the impurity to 120% of the specification.[1]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on a signal-to-noise ratio of 3:1.[8]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1.[8]

Comparative Performance of Analytical Methods (Based on Ethyl Carbamate Data)

ParameterGC-MSLC-MS/MS
Linearity (r²) > 0.999[5][6]> 0.999[9]
Typical Linear Range 5 - 1000 µg/kg[10]0.5 - 500 µg/L
LOD 0.3 - 2 µg/kg[5][10]0.17 - 0.63 µg/L[9][11]
LOQ 1 - 5 µg/kg[6][12]0.52 µg/L[9]

Section 4: Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of ethyl propylcarbamate.

  • LC-MS/MS is recommended for applications requiring the highest sensitivity and for the analysis of complex matrices where minimal sample preparation is desired.

  • GC-MS is a robust and reliable alternative, particularly when derivatization is employed to enhance analyte performance.

The choice of method should be guided by the specific analytical requirements, including the expected concentration range of ethyl propylcarbamate, the complexity of the sample matrix, and the available instrumentation. Regardless of the method chosen, a thorough validation according to ICH Q2(R1) guidelines is essential to ensure the generation of reliable and defensible data.

References

  • Restek Corporation. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved from [Link]

  • Kim, H., & Lee, K. G. (2013). Development of easy and efficient methods for quantitative analysis of ethyl carbamate using GC-MS in various fermented foods. Food Science and Biotechnology, 22(2), 597-603. Retrieved from [Link]

  • Lachenmeier, D. W., Schehl, B., Kuballa, T., & Schoeberl, K. (2005). A sensitive method for the rapid determination of underivatized ethyl carbamate in fortified wine by liquid chromatography-electrospray tandem mass spectrometry. Food Additives & Contaminants, 22(5), 387-392. Retrieved from [Link]

  • Leça, J. M., Pereira, V., & Pereira, A. C. (2017). A Sensitive Method for the Rapid Determination of Underivatized Ethyl Carbamate in Fortified Wine by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Food Analytical Methods, 11(2), 499-507. Retrieved from [Link]

  • Weber, J. V., & Sharypov, V. I. (2009). Development of a novel solid-phase extraction, LC-MS/MS method for the analysis of ethyl carbamate in alcoholic beverages: application to South African wine and spirits. Journal of agricultural and food chemistry, 57(13), 5999-6005. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Herbert, P., Santos, L., Alves, A., & Barros, P. (2002). Development of a novel solid-phase extraction, LC-MS/MS method for the analysis of ethyl carbamate in alcoholic beverages: application to South African wine and spirits. Journal of food science, 67(4), 1385-1390. Retrieved from [Link]

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Cornett, C. (2011). Validation, ICH Q2. Retrieved from [Link]

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]

  • Leça, J. M., Pereira, V., & Pereira, A. C. (2017). A Sensitive Method for the Rapid Determination of Underivatized Ethyl Carbamate in Fortified Wine by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Food Analytical Methods, 11(2), 499-507. Retrieved from [Link]

  • Acta Sci. Pol. Technol. Aliment. (2023). 22(4), 385–394. Retrieved from [Link]

  • Xu, Y., Wang, L., & Zhao, C. (2012). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Journal of separation science, 35(5-6), 666-672. Retrieved from [Link]

  • Zhang, Y., & Zhang, M. (2013). Simultaneous determination of ethyl carbamate and chloropropanols in flavorings by gas chromatography-triple quadrupole tandem mass spectrometry. Se pu = Chinese journal of chromatography, 31(11), 1083-1088. Retrieved from [Link]

  • Riachi, L. G., & De Maria, C. A. B. (2017). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. Journal of the Brazilian Chemical Society, 28(2), 343-348. Retrieved from [Link]

  • Xu, Y., Wang, L., & Zhao, C. (2012). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Journal of separation science, 35(5-6), 666-672. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Hazard Profile &amp; Causality of Toxicity

Ethyl Propylcarbamate: Comprehensive Laboratory Safety, Degradation, and Disposal Guide For researchers, scientists, and drug development professionals, the handling and disposal of carbamate-derived compounds require st...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl Propylcarbamate: Comprehensive Laboratory Safety, Degradation, and Disposal Guide

For researchers, scientists, and drug development professionals, the handling and disposal of carbamate-derived compounds require strict adherence to chemical safety protocols and environmental regulations. Ethyl propylcarbamate (CAS 623-85-8) presents unique logistical challenges due to the dual ester-amide nature of the carbamate functional group.

This guide provides an authoritative, self-validating operational framework for the safe handling, chemical detoxification, and EPA-compliant disposal of ethyl propylcarbamate.

To design an effective disposal protocol, we must first understand the molecular vulnerabilities of the compound. Carbamates are characterized by the −NH−C(=O)−O− linkage. While they are relatively stable in neutral aqueous environments, they are highly susceptible to abiotic hydrolysis under extreme pH conditions[1].

When improperly disposed of in standard aqueous waste streams, carbamates can undergo slow, uncontrolled degradation, releasing volatile, toxic amines and carbon dioxide[2]. For ethyl propylcarbamate, the degradation products are ethanol, propylamine (a highly volatile and toxic primary amine), and CO2​ . Therefore, direct drain disposal is strictly prohibited.

Table 1: Quantitative Physicochemical Data of Ethyl Propylcarbamate [3][4]

PropertyValue / DescriptionOperational Implication
CAS Number 623-85-8Required for EHS waste manifesting.
Molecular Formula C6​H13​NO2​ Determines stoichiometric reagent requirements.
Molecular Weight 131.17 g/mol Used to calculate molarity for degradation.
Hydrolysis Products Ethanol, Propylamine, CO2​ Propylamine requires immediate neutralization to prevent inhalation hazards.
EPA RCRA Status U-Listed / CharacteristicMust be treated as hazardous waste prior to final incineration[5].

Mechanistic Rationale for Chemical Detoxification

Rather than storing large volumes of active carbamates, many advanced laboratories opt for in-house chemical detoxification (base-catalyzed hydrolysis) prior to transferring the waste to Environmental Health and Safety (EHS).

The Causality of the Protocol: Base-catalyzed hydrolysis (pH 10) rapidly cleaves the carbamate linkage[1]. The reaction consumes hydroxide ions ( OH− ) and generates carbon dioxide. Because the generation of CO2​ forms carbonic acid in solution, the pH will naturally drop as the reaction proceeds. This provides a self-validating system: if the pH drops, the reaction is actively occurring. By maintaining the pH above 10, you drive the reaction to completion. Once cleaved, the resulting propylamine must be trapped by lowering the pH to 7, converting the volatile amine into a stable, non-volatile propylammonium salt.

Hydrolysis A Ethyl propylcarbamate (Stable) B Base Catalysis (pH > 10) A->B NaOH C Propylamine (Toxic/Volatile) B->C Cleavage D Ethanol (Solvent) B->D Cleavage E Carbon Dioxide (Gas) B->E Cleavage F Acidification (pH 7) C->F HCl G Propylammonium chloride (Safe/Non-volatile) F->G Protonation

Base-catalyzed hydrolysis and subsequent amine trapping of ethyl propylcarbamate.

Table 2: pH-Dependent Hydrolysis Kinetics (General Carbamate Model) [1]

Environmental pHEstimated Half-Life ( t1/2​ )Reaction Efficiency
pH 7.0 (Neutral)> 30 DaysNegligible (Do not use for disposal)
pH 9.0~ 12 HoursSlow, incomplete degradation
pH 10.0~ 1.5 HoursOptimal for controlled lab-scale degradation
pH 11.0< 10 MinutesRapid, requires careful thermal management

Step-by-Step Standard Operating Procedure (SOP)

Route A: Laboratory-Scale Detoxification (< 500 mL or < 50 g)

This self-validating protocol ensures the chemical destruction of the carbamate active pharmaceutical ingredient (API) before it leaves your bench.

  • Step 1: Preparation & PPE. Conduct all steps in a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Ensure a vented waste cap is available to accommodate CO2​ off-gassing.

  • Step 2: Dilution. Dissolve the ethyl propylcarbamate waste in a miscible co-solvent (e.g., methanol or ethanol) to achieve a concentration of no more than 0.5 M.

  • Step 3: Basification (Initiation). Slowly add 1.0 M Sodium Hydroxide (NaOH) while stirring continuously until the solution reaches a pH of 10.5 (verify with a calibrated pH meter or high-resolution indicator paper).

  • Step 4: Self-Validating Incubation. Stir the solution at room temperature for 3 hours.

    • Validation Check: Check the pH every 45 minutes. A drop in pH confirms the consumption of OH− and the release of CO2​ [1]. If the pH drops below 9.5, add additional 1.0 M NaOH to return it to 10.5.

  • Step 5: Amine Trapping (Neutralization). Once the pH stabilizes at >10 for a full hour (indicating reaction completion), place the flask in an ice bath. Slowly add 1.0 M Hydrochloric Acid (HCl) dropwise until the pH reaches exactly 7.0. This critical step protonates the toxic propylamine into harmless propylammonium chloride.

  • Step 6: Final Disposal. Transfer the neutralized, aqueous-organic mixture to a designated hazardous waste carboy. Label clearly as: "Aqueous waste: Contains ethanol, sodium chloride, and propylammonium chloride."

Route B: Bulk Institutional Disposal (> 500 mL)

For large-scale synthesis or manufacturing waste, chemical detoxification is logistically inefficient. The EPA mandates specific Land Disposal Restrictions (LDR) for carbamate wastes, requiring high-temperature incineration[5][6].

  • Step 1: Segregation. Do not mix bulk carbamate waste with strong acids or oxidizers, as this can trigger uncontrolled, exothermic degradation.

  • Step 2: Containment. Store in high-density polyethylene (HDPE) containers with vented caps to prevent pressure buildup from ambient hydrolysis.

  • Step 3: Manifesting. Label as "Hazardous Waste - Toxic (Carbamate Derivative)." Transfer to EHS for commercial incineration at an EPA-approved Treatment, Storage, and Disposal Facility (TSDF).

Workflow Start Identify Ethyl Propylcarbamate Waste Decision Volume & Concentration? Start->Decision Lab Lab-Scale (<500 mL) Base Hydrolysis Protocol Decision->Lab Small Scale Bulk Bulk Waste (>500 mL) Direct Segregation Decision->Bulk Large Scale Verify Verify pH & Neutralize Amine Lab->Verify 3-Hour Incubation EHS Transfer to EHS (EPA RCRA Incineration) Bulk->EHS Solid/Organic Waste Verify->EHS Aqueous Waste

Decision matrix and operational workflow for carbamate waste processing.

Emergency Spill & Logistical Plan

In the event of an accidental spill of ethyl propylcarbamate (solid or solution):

  • Evacuate & Ventilate: Immediately clear the area and maximize fume hood/room ventilation.

  • Containment: Do NOT use water to wash the spill, as this initiates slow hydrolysis and amine release.

  • Absorption: Cover liquid spills with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). For solid powder spills, sweep up gently to avoid dust generation.

  • Disposal: Sweep the absorbed material into a sealable HDPE container, label as "Hazardous Spill Residue - Carbamate," and contact EHS immediately.

References

  • ethyl propylcarbamate(CAS# 623-85-8 ) - angenechemical.com Source: Angene International Limited URL:[Link]

  • Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory Source: Journal of Chemical Education - ACS Publications URL:[Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes Source: Federal Register (Environmental Protection Agency) URL:[Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides Source: Frontiers in Microbiology URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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